Velnacrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVITIHAZBPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046945 | |
| Record name | Velnacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124027-47-0, 121445-24-7, 121445-26-9 | |
| Record name | Velnacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Velnacrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELNACRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Velnacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Velnacrine: A Technical Guide to its Discovery and Historical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine (1,2,3,4-tetrahydro-9-aminoacridin-1-ol) is a reversible acetylcholinesterase (AChE) inhibitor that was developed as a potential therapeutic agent for Alzheimer's disease. As a hydroxylated derivative of tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's, this compound was investigated for its potential to improve cognitive function by increasing the levels of acetylcholine in the brain. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound, with a focus on the quantitative data and experimental methodologies that defined its trajectory.
Discovery and Synthesis
The development of this compound was a direct result of research aimed at improving the therapeutic profile of tacrine, which, despite showing some efficacy, was associated with significant hepatotoxicity. The synthesis of a series of 9-amino-1,2,3,4-tetrahydroacridin-1-ols, including this compound, was reported as part of an effort to identify analogues with a better safety profile.
Synthesis of this compound
The synthesis of this compound and its analogues generally follows established routes for tacrine derivatives. A common approach involves the reaction of an anthranilonitrile with a cyclic ketone. While specific, detailed proprietary synthesis protocols are not fully public, the general chemical synthesis can be outlined.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound exerts its pharmacological effects primarily through the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and prolongs the duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic neurons.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The in vitro inhibitory activity of this compound on acetylcholinesterase is typically determined using a modification of the Ellman's method. This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.
Principle:
-
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine.
-
Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the AChE activity.
General Protocol:
-
Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
This compound solutions of varying concentrations
-
-
Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Add different concentrations of this compound (the inhibitor) to the test wells and a vehicle control (e.g., buffer or DMSO) to the control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Clinical Trial Design for Alzheimer's Disease
The clinical development of this compound for Alzheimer's disease involved several double-blind, placebo-controlled studies. The general design of these trials is outlined below.
Key Components of the Clinical Trials:
-
Patient Population: Patients with a diagnosis of probable Alzheimer's disease according to the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria.[1]
-
Study Design: Double-blind, placebo-controlled, randomized trials. Some studies included a dose-ranging phase to identify responders and their optimal dose.[2][3]
-
Primary Efficacy Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog): A standardized tool to assess cognitive function.
-
Clinician's Global Impression of Change (CGI-C): A clinician's rating of the patient's overall change from baseline.[4]
-
-
Safety Assessments: Monitoring of adverse events, with a particular focus on liver function tests due to the known hepatotoxicity of tacrine.[4]
Quantitative Data
Pharmacokinetic Properties
This compound is rapidly absorbed after oral administration. The pharmacokinetic parameters exhibit dose-related increases in Cmax and AUC. Steady-state levels are typically reached within 2 to 3 days of multiple dosing.[5]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | Not significantly affected by dosage | [5] |
| Elimination Half-life (t1/2) | Not significantly affected by dosage | [5] |
| Excretion | Approximately 11-30% of the administered dose excreted in the urine | [5] |
Clinical Efficacy in Alzheimer's Disease
Clinical trials demonstrated that this compound produced modest but statistically significant benefits in cognitive function for some patients with Alzheimer's disease.
| Study | Treatment Groups | Duration | Key Efficacy Outcomes | Reference |
| Antuono et al. (1995) | Placebo (n=152), this compound 150 mg/d (n=149), this compound 225 mg/d (n=148) | 24 weeks | ADAS-cog scores deteriorated in the placebo group but not in the this compound groups. This compound 225 mg was superior to 150 mg. Similar findings on the CGI-C. | [4] |
| Zemlan et al. (1996) | This compound responders randomized to best dose (n=153) or placebo (n=156) | 6 weeks | This compound-treated patients scored significantly better on the ADAS-cog than placebo patients (P < 0.001). Patients on the highest dose averaged a 4.1-point improvement from screen values. Significant improvement on CGI-C (P < 0.05). | [2] |
| Zemlan et al. (1996) | Placebo, this compound (30, 75, 150, 225 mg/day) | Dose-ranging followed by 6-week replication | This compound patients scored significantly better on ADAS-cog at weeks 2, 4, and 6. No significant treatment effect on CGI-C in this study. | [3] |
Safety and Tolerability
A significant concern with this compound was the risk of hepatotoxicity, characterized by elevated liver transaminases.
| Study | Adverse Event | Placebo | This compound (150 mg/d) | This compound (225 mg/d) | Reference |
| Antuono et al. (1995) | Treatment stopped due to abnormal liver function tests (≥5x upper limit of normal) | 3% | 30% | 24% | [4] |
| Zemlan et al. (1996) | Asymptomatic elevation in liver transaminases | N/A | 29% (across all doses) | N/A | [2] |
| Zemlan et al. (1996) | Asymptomatic elevation of liver transaminases | N/A | 28% (across all doses) | N/A | [3] |
Other reported adverse events included cholinergic side effects such as diarrhea, nausea, and vomiting.[3]
Historical Development and Discontinuation
This compound showed some promise in early clinical trials, demonstrating a modest improvement in cognitive function in a subset of patients with Alzheimer's disease.[2][6] However, the significant incidence of elevated liver enzymes, a safety concern inherited from its parent compound tacrine, ultimately hampered its development.[2][3][4] The FDA's Peripheral and Central Nervous System Drugs Advisory Committee voted against recommending the approval of this compound. Consequently, further research and development of this compound for the treatment of Alzheimer's disease were discontinued.
Conclusion
The story of this compound's discovery and development is a salient case study in the challenges of drug development for neurodegenerative diseases. While it demonstrated the potential of acetylcholinesterase inhibition as a therapeutic strategy for Alzheimer's disease, its clinical utility was ultimately limited by its safety profile, particularly the risk of hepatotoxicity. The research into this compound and other tacrine analogues, however, paved the way for the development of second-generation acetylcholinesterase inhibitors with improved safety and tolerability, which have since become a mainstay in the symptomatic treatment of Alzheimer's disease.
References
- 1. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind placebo-controlled study of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple dose pharmacokinetics, safety, and tolerance of this compound (HP 029) in healthy elderly subjects: a potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine: A Technical Guide to its Nomenclature, Properties, and In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of velnacrine, a reversible cholinesterase inhibitor. The document details its IUPAC nomenclature and known synonyms, summarizes its physicochemical and pharmacological properties in a tabular format, presents a detailed experimental protocol for its synthesis and a key bioassay, and illustrates its mechanism of action within the cholinergic signaling pathway.
IUPAC Nomenclature and Synonyms
This compound is chemically designated as 9-amino-1,2,3,4-tetrahydroacridin-1-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] It is also widely known by a variety of synonyms and identifiers, which are crucial for comprehensive literature and database searches.
Known Synonyms and Identifiers:
-
HP 029 free base
-
9-ATHCO[1]
-
Velnacrinum[1]
-
Velnacrina[1]
-
1,2,3,4-tetrahydro-9-aminoacridin-1-ol[2]
-
CAS Numbers: 124027-47-0, 118909-22-1 (Maleate salt)[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, encompassing its physicochemical properties and pharmacological activity. This information is essential for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O | [1][2] |
| Molecular Weight | 214.26 g/mol | [1] |
| XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 214.110613 g/mol | [1] |
| Monoisotopic Mass | 214.110613 g/mol | [1] |
| Topological Polar Surface Area | 59.1 Ų | [1] |
| Heavy Atom Count | 16 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 258 | [1] |
Table 2: Pharmacological and Pharmacokinetic Data
| Parameter | Value | Species | Source |
| IC₅₀ (Acetylcholinesterase) | 3.27 µM | Not Specified | |
| LD₅₀ (Acute Toxicity) | 65 mg/kg | Rat | |
| Elimination Half-life | 1.6 - 6 hours | Human |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a standard protocol for assessing its primary biological activity, the inhibition of acetylcholinesterase.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapted from established procedures for tacrine and its analogs. The following protocol outlines a representative synthetic route.
Materials:
-
2-Aminobenzonitrile
-
Cyclohexanone
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Dry Toluene
-
2 M Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Reducing agent (e.g., Sodium borohydride)
-
Appropriate solvents for purification (e.g., ethanol, ethyl acetate)
Procedure:
-
Condensation: To a solution of 2-aminobenzonitrile (1 equivalent) and cyclohexanone (1 equivalent) in dry toluene, slowly add boron trifluoride diethyl etherate (1.2 equivalents) via a syringe.
-
Reflux the mixture for 24 hours.
-
After cooling, decant the toluene.
-
Hydrolysis and Cyclization: Add 2 M NaOH to the residue and reflux for another 24 hours.
-
After cooling, extract the reaction mixture with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the intermediate ketone.
-
Reduction: Dissolve the intermediate ketone in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium borohydride, portion-wise at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the combined organic layers and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory activity of compounds against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound (test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of each concentration of the this compound solution.
-
Add 50 µL of the AChE solution to each well.
-
Include a positive control (a known AChE inhibitor) and a negative control (solvent alone).
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every minute) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzyme acetylcholinesterase (AChE).[2] In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to postsynaptic receptors to propagate the nerve signal, and is then rapidly hydrolyzed by AChE in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.[3] This mechanism is particularly relevant in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
Caption: Mechanism of action of this compound in the cholinergic synapse.
References
Velnacrine: A Technical Overview for Drug Development Professionals
For immediate release:
This technical guide provides a comprehensive overview of Velnacrine, a reversible cholinesterase inhibitor. The document is intended for researchers, scientists, and professionals involved in drug development and neuroscience. It covers the fundamental chemical properties, mechanism of action, and historical clinical data related to this compound.
Core Chemical Identifiers
This compound is chemically known as 9-amino-1,2,3,4-tetrahydroacridin-1-ol. Its fundamental identifiers are summarized below.
| Identifier | Value |
| CAS Registry Number | 124027-47-0 |
| Molecular Formula | C₁₃H₁₄N₂O |
| Molecular Weight | 214.26 g/mol |
Mechanism of Action and Cholinergic Signaling
This compound functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE and BChE, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[1][2] This mechanism was the basis for its investigation as a potential therapeutic agent for Alzheimer's disease, a neurodegenerative disorder characterized by a deficit in cholinergic signaling.[2]
The cholinergic signaling pathway, crucial for cognitive functions such as memory and learning, is initiated by the release of acetylcholine from presynaptic neurons. Acetylcholine then binds to nicotinic and muscarinic receptors on postsynaptic neurons, propagating the nerve impulse. Acetylcholinesterase, present in the synaptic cleft, rapidly terminates this signal by breaking down acetylcholine. This compound's inhibitory action on this enzyme leads to a potentiation of cholinergic signaling.
Clinical Trials and Efficacy in Alzheimer's Disease
This compound underwent several clinical trials to evaluate its safety and efficacy in treating the cognitive symptoms of Alzheimer's disease.
A notable double-blind, placebo-controlled study involved 735 patients with mild-to-severe Alzheimer's.[3] In a six-week dose-replication phase of this study, patients treated with this compound showed a statistically significant improvement in scores on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) compared to those on placebo (P < 0.001).[3] Patients on the highest dose of this compound averaged a 4.1-point improvement on this scale.[3]
Another study randomized patients to receive a placebo, 150 mg/day of this compound maleate, or 225 mg/day of this compound maleate for 24 weeks. The cognitive scores of the placebo group deteriorated, while those in the this compound groups did not, with the 225 mg/day dose showing more significant effects.
However, a major limiting factor for the clinical use of this compound was the incidence of adverse effects, most notably asymptomatic elevation in liver transaminase levels, which was observed in approximately 29% of patients in one study.[3] Ultimately, the FDA's advisory board voted against recommending approval for this compound, and research into its use as a cognitive enhancer for Alzheimer's disease has not been pursued since the mid-1990s.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
A standard method for determining the in vitro efficacy of cholinesterase inhibitors like this compound is the Ellman's assay. This colorimetric assay quantifies acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) solution
-
This compound solution at various concentrations
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of a solution of this compound at a specific concentration.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.
-
To initiate the reaction, add 50 µL of DTNB and 75 µL of ATCI to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.
-
The rate of change in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Early-Phase Clinical Studies of Velnacrine for Alzheimer's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Velnacrine (also known as HP 029) is a centrally-acting, reversible acetylcholinesterase (AChE) inhibitor investigated for the symptomatic treatment of Alzheimer's disease (AD). As a hydroxylated derivative of tacrine, its therapeutic rationale was based on the cholinergic hypothesis of AD, which posits that cognitive decline is partly attributable to a deficit in cholinergic neurotransmission. Early-phase clinical trials in the late 1980s and early 1990s aimed to establish the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound. While initial studies demonstrated modest cognitive benefits in a subset of patients, the development of this compound was ultimately halted due to significant safety concerns, primarily dose-related, reversible hepatotoxicity. This technical guide provides a comprehensive overview of the data and methodologies from these foundational early-phase studies.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the acetylcholinesterase enzyme. By reversibly binding to AChE, this compound prevents the hydrolysis of acetylcholine (ACh), a key neurotransmitter involved in memory and learning. This leads to an increased concentration and prolonged availability of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission at remaining functional neurons.
Figure 1: this compound's Mechanism of Action.
Phase I Clinical Studies: Pharmacokinetics and Safety
Phase I studies were conducted primarily in healthy volunteers, including elderly subjects, to assess the safety, tolerability, and pharmacokinetic profile of this compound.
Experimental Protocols
Pharmacokinetic Analysis: While specific, detailed protocols from the original studies are not fully available in published literature, the methodology for pharmacokinetic analysis would have followed standard industry practices of the time. Blood and urine samples were collected at various time points following single and multiple oral doses of this compound. Plasma concentrations of this compound were likely determined using a validated High-Performance Liquid Chromatography (HPLC) method with either UV or fluorescence detection, a common bioanalytical technique for such compounds. Key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) were calculated using non-compartmental analysis.
Safety and Tolerability Monitoring: Safety was assessed through continuous monitoring of adverse events (AEs), physical examinations, vital signs, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, serum chemistry, and urinalysis). Particular attention was paid to liver function tests (LFTs), including alanine aminotransferase (ALT) and aspartate aminotransferase (AST), due to the known hepatotoxic potential of the parent compound, tacrine.
Data Presentation: Pharmacokinetics in Healthy Elderly Men
A multiple-dose, double-blind, placebo-controlled, ascending-dose study in 56 healthy elderly men provides the most detailed insight into this compound's pharmacokinetics in a relevant population.[1] The study evaluated doses of 25, 50, and 100 mg administered twice daily (BID), and 100 mg three times a day (TID) for 28 days.[1]
Table 1: Summary of Pharmacokinetic Parameters in Healthy Elderly Men
| Parameter | Observation | Citation |
|---|---|---|
| Absorption | Rapidly absorbed following oral administration. | [1] |
| Cmax | Increased as a function of the administered dose. | [1] |
| AUC | Showed dose-related increases. | [1] |
| Tmax | Not significantly affected by increasing doses or multiple dosing. | [1] |
| t1/2 (Half-life) | Not significantly affected by increasing doses or multiple dosing. | [1] |
| Steady State | Reached between days 2 and 3 of multiple dosing with no further accumulation. | [1] |
| Excretion | Approximately 11-30% of the administered dose was excreted in the urine. |[1] |
Note: Specific numerical values for Cmax, AUC, and t1/2 were not presented in a tabular format in the cited literature but were described qualitatively.
Data Presentation: Safety in Healthy Volunteers
Table 2: Safety and Tolerability in Healthy Elderly Men (28-Day Study)
| Dose | Key Findings | Citation |
|---|---|---|
| Up to 100 mg TID | No clinically important changes in safety variables. | [1] |
| Up to 100 mg TID | No evidence of hepatotoxicity (liver enzyme elevation). | [1] |
| 100 mg BID / TID | Gastrointestinal side effects (diarrhea) were the most common adverse events, reported by 9 of 56 subjects. None required treatment discontinuation. |[1] |
Phase II Clinical Studies: Efficacy and Safety in Alzheimer's Disease
Phase II studies were designed to evaluate the preliminary efficacy and further characterize the safety profile of this compound in patients with probable Alzheimer's disease. These were typically multi-center, double-blind, placebo-controlled trials with dose-ranging and dose-replication phases.
Experimental Protocols
Study Design Workflow: A common design involved an initial dose-ranging phase where patients received escalating doses of this compound (e.g., 30, 75, 150, 225 mg/day) to identify individual tolerability and response.[2] Responders, often defined as those showing a minimum improvement on a cognitive scale (e.g., a ≥4 point improvement on ADAS-Cog), would then enter a washout period followed by a randomized, double-blind, dose-replication phase where they received either their best-tolerated dose or a placebo for a defined period (e.g., 6-24 weeks).[2][3]
Figure 2: Phase II Dose-Replication Trial Workflow.
Efficacy Assessment: The primary efficacy measure in most trials was the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).[2][3] The ADAS-Cog is a standardized tool that evaluates memory, language, and praxis, with higher scores indicating greater impairment. Secondary measures often included the Clinician's Global Impression of Change (CGI-C).[3][4]
Pharmacodynamic Assessment (Cholinesterase Inhibition): While not always a primary endpoint, the degree of cholinesterase inhibition in red blood cells or plasma was measured to confirm the biological activity of this compound. The standard method for this is the Ellman assay, a colorimetric technique. This assay measures the activity of cholinesterase by detecting the product of substrate (acetylthiocholine) hydrolysis, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound measured spectrophotometrically at ~412 nm. The specific parameters of the assay used in the this compound trials are not detailed in the available literature.
Data Presentation: Efficacy
Multiple Phase II trials demonstrated a modest but statistically significant cognitive improvement in patients treated with this compound compared to placebo.
Table 3: Efficacy of this compound in Patients with Alzheimer's Disease (ADAS-Cog)
| Study (N) | Dosing Regimen | Duration | Mean Change from Baseline on ADAS-Cog | Citation |
|---|---|---|---|---|
| Mentane Study Group (N=735 total; N=309 in replication) | 10-75 mg TID (Dose-ranging), then Best Dose Replication | 6 Weeks | -4.1 points improvement for highest dose group (vs. screen value). Statistically significant vs. placebo (p < 0.001). | [3] |
| Zemlan et al., 1996 (N=236) | 30-225 mg/day (Dose-ranging), then Best Dose Replication | 6 Weeks | Statistically significant improvement vs. placebo at 2, 4, and 6 weeks (p < 0.001 at week 6). | [2] |
| Antuono et al., 1995 (N=449) | 150 mg/day or 225 mg/day | 24 Weeks | Scores deteriorated in the placebo group (p < 0.05) but not in this compound groups. 225 mg was superior to 150 mg (p < 0.05). |[4] |
Negative values on the ADAS-Cog indicate cognitive improvement.
Data Presentation: Safety in Alzheimer's Disease Patients
The most significant safety concern that emerged during Phase II trials was hepatotoxicity, manifesting as asymptomatic elevations in liver transaminases. This adverse event was a primary reason for treatment discontinuation and ultimately led to the cessation of the drug's development.
Table 4: Incidence of Key Adverse Events in this compound Phase II Trials
| Adverse Event | Study (N) | This compound Dose | Incidence in this compound Group (%) | Incidence in Placebo Group (%) | Citation |
|---|---|---|---|---|---|
| Elevated Liver Transaminases | Mentane Study Group (N=735) | Up to 225 mg/day | 29% | Not specified | [3] |
| Zemlan et al., 1996 (N=236) | Up to 225 mg/day | 28% | Not specified | [2] | |
| Antuono et al., 1995 (N=449) | 150 mg/day | 30% (stopped treatment) | 3% (stopped treatment) | [4] | |
| Antuono et al., 1995 (N=449) | 225 mg/day | 24% (stopped treatment) | 3% (stopped treatment) | [4] | |
| Diarrhea | Zemlan et al., 1996 (N=236) | Up to 225 mg/day | 14% | Not specified | [2] |
| Nausea | Zemlan et al., 1996 (N=236) | Up to 225 mg/day | 11% | Not specified | [2] |
| Vomiting | Zemlan et al., 1996 (N=236) | Up to 225 mg/day | 5% | Not specified | [2] |
| Skin Rash | Zemlan et al., 1996 (N=236) | Up to 225 mg/day | 8% | Not specified |[2] |
Conclusion and Future Directions
The early-phase clinical development of this compound for Alzheimer's disease followed a logical progression from establishing safety and pharmacokinetics in healthy volunteers to evaluating preliminary efficacy in patients. The studies confirmed the drug's mechanism as a cholinesterase inhibitor and demonstrated a modest, statistically significant benefit on cognitive measures in a subset of AD patients. However, the promising efficacy signals were overshadowed by a significant risk of hepatotoxicity. The high incidence of elevated liver transaminases (affecting 28-30% of patients in major trials) was deemed an unacceptable risk, leading to the discontinuation of its development.[2][3][4] The experience with this compound, much like its predecessor tacrine, highlighted the critical importance of balancing efficacy with safety and informed the development of subsequent, better-tolerated cholinesterase inhibitors for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Double-blind placebo-controlled study of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine: An In-Depth Technical Guide to the Primary Active Metabolite of Tacrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of velnacrine, the primary active metabolite of the first-generation acetylcholinesterase inhibitor, tacrine. Tacrine, historically significant as the first centrally acting cholinesterase inhibitor approved for Alzheimer's disease, undergoes extensive first-pass metabolism, primarily yielding this compound (1-hydroxytacrine). This document delineates the metabolic pathway of tacrine, focusing on the pivotal role of cytochrome P450 1A2 (CYP1A2). It presents a comparative analysis of the pharmacological profiles of tacrine and this compound, with a focus on their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Detailed experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, this guide includes a comparative summary of the pharmacokinetic properties and hepatotoxicity of both compounds. Visual diagrams generated using Graphviz are integrated to illustrate the metabolic pathway and experimental workflows, offering a clear and concise understanding of the core concepts.
Introduction
Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was a pioneering therapeutic agent for Alzheimer's disease, acting as a centrally active, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][2]. By inhibiting these enzymes, tacrine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be deficient in Alzheimer's patients[3]. Despite its therapeutic rationale, the clinical utility of tacrine was hampered by its significant hepatotoxicity and a narrow therapeutic window[4][5].
Subsequent research into the metabolic fate of tacrine revealed that it is extensively metabolized in the liver, primarily through hydroxylation of the benzylic carbon by the cytochrome P450 enzyme CYP1A2[1][6]. This metabolic process yields 1-hydroxytacrine, also known as this compound, which was identified as the major and pharmacologically active metabolite[1][7]. This compound itself is a potent cholinesterase inhibitor and has been the subject of clinical investigation for the treatment of Alzheimer's disease[8][9][10]. This guide provides a detailed examination of this compound as a primary active metabolite of tacrine, offering valuable insights for researchers and professionals in the field of drug development.
Metabolic Pathway of Tacrine to this compound
The biotransformation of tacrine to this compound is a critical aspect of its pharmacology. This metabolic conversion is predominantly mediated by the cytochrome P450 1A2 (CYP1A2) isoenzyme in the liver[7][11][12]. The process involves the hydroxylation of the 1-position of the tetrahydroacridine ring system of tacrine, resulting in the formation of 1-hydroxytacrine (this compound).
Caption: Metabolic conversion of Tacrine to this compound.
Comparative Pharmacological Profile
Both tacrine and its primary metabolite, this compound, exhibit inhibitory activity against key enzymes in cholinergic neurotransmission, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the available quantitative data on their inhibitory potency, expressed as IC50 values. It is important to note that variations in experimental conditions can influence these values.
| Compound | Target Enzyme | IC50 (nM) | Source |
| Tacrine | Acetylcholinesterase (AChE) | 31 | [13][14] |
| Butyrylcholinesterase (BChE) | 25.6 | [13] | |
| Acetylcholinesterase (AChE) | 109 | [6] | |
| This compound | Acetylcholinesterase (AChE) | Data not available in comparative studies | |
| Butyrylcholinesterase (BChE) | Data not available in comparative studies |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a widely used spectrophotometric method to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine iodide (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from human red blood cells)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (Tacrine, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Acetylthiocholine iodide (ATCI) solution (14 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in phosphate buffer (pH 8.0).
-
Assay in 96-well Plate:
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the solvent.
-
Add 10 µL of AChE solution (1 U/mL).
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.
-
Initiation of Reaction: Start the reaction by adding 10 µL of 14 mM ATCI to each well.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals for a defined period (e.g., 10 minutes).
-
Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Caption: Workflow for AChE Inhibition Assay.
In Vitro Metabolism of Tacrine using Human Liver Microsomes
This protocol provides a general framework for studying the CYP1A2-mediated metabolism of tacrine to this compound in vitro.
Principle: Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 enzymes, including CYP1A2. By incubating tacrine with HLMs in the presence of necessary cofactors (NADPH), the metabolic conversion to this compound can be observed and quantified.
Materials:
-
Human Liver Microsomes (HLMs)
-
Tacrine
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Analytical standards for tacrine and this compound
-
LC-MS/MS system for quantification
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and tacrine at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a quenching solution, such as cold acetonitrile. This will precipitate the proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of tacrine and the formation of this compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound formed over time to determine the rate of metabolism.
Comparative Pharmacokinetics and Hepatotoxicity
The pharmacokinetic profiles and potential for liver injury are critical parameters in the evaluation of tacrine and this compound.
| Parameter | Tacrine | This compound |
| Bioavailability (Oral) | Low and variable (~17%) due to extensive first-pass metabolism[15] | Expected to be higher than tacrine if administered directly, bypassing first-pass metabolism of the parent drug. |
| Metabolism | Extensively metabolized, primarily by CYP1A2 to this compound and other metabolites[7][16] | Further metabolized to dihydroxy and conjugated metabolites[13] |
| Elimination Half-life | 2-4 hours[1] | Data not consistently reported, but likely similar to or slightly longer than tacrine. |
| Hepatotoxicity | Associated with a high incidence of elevated liver transaminases[4][5] | Also associated with hepatotoxicity, with a significant percentage of patients in clinical trials showing elevated liver enzymes[17] |
While this compound is an active metabolite, it also appears to contribute to the hepatotoxicity observed with tacrine administration. Cytotoxicity studies in cultured hepatocytes have shown that both tacrine and this compound can induce cellular damage[8]. The exact mechanisms of hepatotoxicity are complex and may involve the formation of reactive metabolites[3].
Conclusion
This compound is unequivocally the primary and pharmacologically active metabolite of tacrine, formed through CYP1A2-mediated hydroxylation. As a potent cholinesterase inhibitor in its own right, this compound contributes significantly to the therapeutic effects observed after tacrine administration. However, it also shares the liability of hepatotoxicity associated with its parent compound. The in-depth understanding of the metabolic pathway from tacrine to this compound, along with their comparative pharmacological and toxicological profiles, is essential for the rational design of safer and more effective second-generation cholinesterase inhibitors for the treatment of Alzheimer's disease and other neurodegenerative disorders. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to this field.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. Merged Tacrine-Based, Multitarget-Directed Acetylcholinesterase Inhibitors 2015–Present: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3.8. In Vitro Acetylcholinesterase Assay [bio-protocol.org]
- 10. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tacrine is not an ideal probe drug for measuring CYP1A2 activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. Pharmacokinetics of tacrine hydrochloride in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical pharmacokinetics of tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Pathways for Velnacrine Thia-analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for velnacrine thia-analogues, a class of compounds with potential therapeutic applications, particularly in the context of Alzheimer's disease. This compound, a less toxic analogue of tacrine, has been a scaffold for the development of new cholinesterase inhibitors. The replacement of a methylene group in the cyclohexyl ring of this compound with a sulfur atom, creating thiopyranoquinoline structures, has been a key strategy in modifying its pharmacological profile.[1] This guide details the prevalent synthetic methodologies, presents quantitative data for comparative analysis, outlines detailed experimental protocols, and provides visualizations of the reaction pathways.
Core Synthetic Strategy: The Friedländer Annulation
The primary and most versatile method for synthesizing the core structure of this compound thia-analogues is the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl nitrile with a cyclic ketone, typically catalyzed by a Lewis acid or under basic conditions.[2][3] In the context of this compound thia-analogues, the key starting material is a substituted 3-amino-2-cyanothiophene, which upon reaction with a cycloalkanone, yields the desired thieno[2,3-b]quinoline scaffold.[4]
Logical Flow of the Friedländer Synthesis
The following diagram illustrates the general logical workflow for the synthesis of this compound thia-analogues via the Friedländer condensation.
Caption: General workflow for the synthesis of this compound thia-analogues.
Synthetic Pathways and Quantitative Data
Several variations of the Friedländer condensation have been employed to synthesize a range of this compound thia-analogues, including unsubstituted and chlorinated derivatives. The choice of catalyst and reaction conditions can significantly influence the yield of the final product.
Pathway 1: Synthesis of Unsubstituted this compound Thia-analogues
The condensation of 3-amino-2-cyanothiophenes with cycloalkanones is a direct route to the core thia-analogue structure.[4]
Caption: Synthesis of unsubstituted this compound thia-analogues.
Pathway 2: Synthesis of Chlorinated this compound Thia-analogues
The introduction of a chlorine atom at different positions on the aromatic ring can be achieved by using chlorinated o-aminobenzonitriles as starting materials in the Friedländer condensation.[2] This modification has been shown to influence the biological activity of the resulting compounds.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chlorinated tacrine analogs: Design, synthesis and biological evaluation of their anti-cholinesterase activity as potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Protocols for the Chemical Synthesis of Velnacrine: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velnacrine, a reversible cholinesterase inhibitor, has been investigated for its potential therapeutic effects in Alzheimer's disease. As a hydroxylated analog of tacrine, its synthesis involves the formation of the 9-amino-1,2,3,4-tetrahydroacridine core, followed by or incorporating the introduction of a hydroxyl group at the 1-position of the cyclohexyl ring. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, focusing on key synthetic strategies such as the Friedländer annulation and related cyclization reactions. The protocols are compiled from various literature sources to offer a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
The synthesis of this compound and its parent compound, tacrine, has been a subject of considerable interest due to their pharmacological activities. The core structure, 9-amino-1,2,3,4-tetrahydroacridine, is typically assembled through a cyclocondensation reaction. The most common approach is a variation of the Friedländer annulation, which involves the reaction of an o-aminoaryl nitrile or ketone with a cyclic ketone. This document outlines the primary synthetic routes to this compound, providing detailed experimental procedures and summarizing key reaction parameters for easy comparison.
Synthetic Strategies
The synthesis of this compound primarily revolves around the construction of the tetracyclic acridine system. Two main strategies are highlighted:
-
Direct Synthesis from a Hydroxylated Precursor: This approach involves the use of a cyclohexanone derivative already bearing a hydroxyl group or a precursor that can be readily converted to a hydroxyl group.
-
Post-Modification of the Acridine Core: This strategy involves the synthesis of a tacrine-like intermediate, followed by the introduction of the hydroxyl group in a subsequent step.
The most direct and commonly cited route involves the reaction of 2-aminobenzonitrile with a cyclohexan-1,3-dione derivative, followed by reduction of the resulting ketone to afford this compound.
Key Synthetic Protocols
Several methods for the synthesis of the core tetrahydroacridine ring system have been reported. Below are detailed protocols for the synthesis of tacrine, which can be adapted for the synthesis of this compound by using appropriately substituted starting materials.
Protocol 1: Friedländer Annulation using p-Toluenesulfonic Acid
This method utilizes p-toluenesulfonic acid as a catalyst for the condensation of 2-aminobenzonitrile and cyclohexanone.[1][2]
Reaction:
Experimental Procedure:
-
A solution of 2-aminobenzonitrile (1 equivalent) in xylenes is prepared.
-
A catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 equivalents) is added, and the mixture is heated to reflux with stirring.[3]
-
A solution of cyclohexanone (1 equivalent) in xylenes is added dropwise to the refluxing mixture.
-
The reaction mixture is refluxed for 8 to 12 hours.[3]
-
After cooling, an additional 1.0-1.5 equivalents of p-toluenesulfonic acid monohydrate are added.[3]
-
The mixture is heated to reflux for another 3 to 7 hours.[3]
-
The product, as the p-toluenesulfonic acid salt, is isolated by filtration.
-
The free base can be obtained by basifying with aqueous sodium hydroxide.[3]
Protocol 2: Synthesis using Boron Trifluoride Etherate
This protocol employs a Lewis acid catalyst, boron trifluoride diethyl etherate, for the cyclization reaction.[4]
Reaction:
Experimental Procedure:
-
To a solution of 2-aminobenzonitrile (1 equivalent) and cyclohexanone (1 equivalent) in dry toluene, add boron trifluoride diethyl etherate (1.2 equivalents) slowly via a syringe.[4]
-
Reflux the mixture for 24 hours.[4]
-
After cooling, decant the toluene.
-
Add 2 M NaOH to the residue and reflux for another 24 hours.[4]
-
After cooling, extract the reaction mixture with dichloromethane.
-
Combine the organic layers, dry over Na2SO4, and evaporate the solvent under reduced pressure to yield the product.[4]
Protocol 3: Synthesis of this compound Precursor
This protocol describes the synthesis of a key precursor to this compound, 9-amino-1,2,3,4-tetrahydroacridin-1-ol.[5]
Reaction:
Experimental Procedure:
-
Dissolve 3.00 g of 9-amino-1,2,3,4-tetrahydroacridin-1-ol in 50 ml of acetic acid.
-
Add 0.75 ml (1 equivalent) of H2SO4 to the mechanically stirred solution at room temperature.[5]
-
Warm the reaction mixture on a steam bath, which will cause a precipitate to form.
-
After 30 minutes of heating, the reaction is complete (monitored by thin-layer chromatography).[5]
-
Pour the reaction mixture into excess ice/10% NaOH and collect the precipitate.[5]
-
Dissolve the precipitate in dichloromethane, dry over MgSO4, filter, and evaporate to a solid.
-
Purify the solid by silica gel chromatography.
-
Recrystallize the product twice from dichloromethane/hexanes to yield the final product.[5]
Quantitative Data Summary
| Protocol | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| 1 | 2-Aminobenzonitrile, Cyclohexanone | p-Toluenesulfonic acid | Xylenes | Reflux | 11-19 h | Not specified | [1][2][3] |
| 2 | 2-Aminobenzonitrile, Cyclohexanone | BF3·Et2O, NaOH | Toluene | Reflux | 48 h | 81% | [4] |
| 3 | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol precursor | H2SO4 | Acetic Acid | Steam Bath | 0.5 h | 52% | [5] |
| - | 2-Aminobenzonitrile, Cyclohexanone | Zinc Chloride | - | High Temp. | - | - | [2][3] |
| - | Amide Precursor | Hofmann Degradation | - | - | - | ~65% | [3] |
| - | Tacrine Precursor | Phosphorus Pentoxide | - | - | - | 30% | [3] |
Visualizing the Synthetic Pathways
Friedländer Annulation for Tacrine Synthesis
This diagram illustrates the general workflow for the synthesis of the tacrine core via Friedländer annulation, which is a key step in many this compound syntheses.
Caption: Workflow for Tacrine Synthesis.
General Synthetic Route to this compound
This diagram outlines a plausible synthetic pathway to this compound starting from 2-aminobenzonitrile and a diketone, followed by reduction.
Caption: this compound Synthetic Pathway.
Conclusion
The synthesis of this compound can be achieved through modifications of established routes for tacrine synthesis. The Friedländer annulation remains a cornerstone of this chemistry, with various catalysts and conditions offering different advantages in terms of yield and reaction time. The choice of starting materials, particularly the cyclohexanone derivative, is critical for the direct synthesis of this compound. The protocols and data presented here provide a solid foundation for researchers to develop and optimize the synthesis of this compound and related compounds for further investigation.
References
- 1. RU2076099C1 - Method of synthesis of 9-amino-1,2,3,4-tetrahydroacridine - Google Patents [patents.google.com]
- 2. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]
- 3. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]
- 4. Silicon incorporated tacrine: design, synthesis, and evaluation of biological and pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
Velnacrine Dosage and Administration in Early Human Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage, administration, and experimental protocols employed in the early human clinical trials of Velnacrine, a cholinesterase inhibitor investigated for the treatment of Alzheimer's disease. The information is compiled from published clinical trial data and is intended to serve as a reference for researchers in the field of neurodegenerative disease and drug development.
This compound Dosage and Administration
Early clinical trials of this compound explored a range of oral dosages in both healthy volunteers and patients with Alzheimer's disease. The studies typically followed single ascending dose (SAD) and multiple ascending dose (MAD) designs to evaluate the safety, tolerability, and pharmacokinetics of the drug.
Single Ascending Dose (SAD) Studies in Healthy Volunteers
Initial Phase I trials in healthy volunteers focused on establishing the safety and pharmacokinetic profile of single doses of this compound.
| Study Population | Dosage Range | Administration | Key Findings |
| Healthy Volunteers | 100 mg to 150 mg | Single oral dose | Attenuated scopolamine-induced cognitive impairment.[1] |
Multiple Ascending Dose (MAD) and Dose-Ranging Studies
Subsequent trials in both healthy elderly subjects and Alzheimer's patients assessed the effects of multiple dosing and identified tolerable dose ranges. A notable finding from these early trials was the difference in tolerability between healthy individuals and those with Alzheimer's disease.
| Study Population | Dosage Regimen | Duration | Key Findings |
| Healthy Elderly Men (n=56) | 25 mg, 50 mg, 100 mg twice daily; 100 mg three times daily | 28 days | Tolerated dosage up to 300 mg/day. |
| Alzheimer's Disease Patients (n=24) | Sequential escalation to 225 mg/day, 300 mg/day, 450 mg/day (three times daily) | 10 days | 300 mg/day was not well-tolerated; 225 mg/day was the maximum tolerated dose in this patient population. A 450 mg/day dose resulted in a tonic seizure in one patient. |
| Alzheimer's Disease Patients (n=423) | Up to 225 mg/day | 6 weeks | Modest benefit observed in approximately one-third of patients.[1] |
| Alzheimer's Disease Patients (n=35) | 150 mg/day | 10 days | Superior to placebo in improving language, praxis, and memory.[1] |
| Alzheimer's Disease Patients (n=236) | 30, 75, 150, 225 mg/day | Each for one week | Dose-ranging to identify responders for a subsequent 6-week replication study. |
| Alzheimer's Disease Patients (n=735) | 10, 25, 50, 75 mg t.i.d. | Dose-ranging followed by a 6-week replication study | Modest clinical improvement observed in a subset of patients. |
| Alzheimer's Disease Patients (n=449) | 150 mg/day or 225 mg/day | 24 weeks | Both dosages showed modest but significant benefits compared to placebo, with 225 mg/day being more effective.[2] |
Experimental Protocols
The following sections detail the methodologies for key experiments conducted during the early clinical evaluation of this compound.
Phase I Single and Multiple Ascending Dose Trial Protocol
This protocol is a representative example based on the designs of early this compound trials.
Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of this compound in healthy volunteers and patients with Alzheimer's disease.
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.
Participant Population:
-
Part A (SAD): Healthy adult volunteers.
-
Part B (MAD): Healthy elderly volunteers or patients with a diagnosis of probable Alzheimer's disease according to NINCDS-ADRDA criteria.
Inclusion Criteria:
-
Age 18-55 for healthy volunteers; 55 and older for elderly and Alzheimer's cohorts.
-
Good general health as determined by medical history, physical examination, and clinical laboratory tests.
-
For Alzheimer's patients, a Mini-Mental State Examination (MMSE) score within a specified range (e.g., 18-26).
Exclusion Criteria:
-
History of significant cardiovascular, hepatic, renal, or neurological disease (other than Alzheimer's for the patient cohort).
-
Use of any investigational drug within 30 days prior to screening.
-
Known hypersensitivity to cholinesterase inhibitors.
Drug Administration:
-
This compound or placebo administered orally with a standardized volume of water after an overnight fast.
-
SAD: Single doses administered on Day 1.
-
MAD: Doses administered daily or multiple times a day for a specified period (e.g., 14-28 days).
Pharmacokinetic (PK) Assessment:
-
Serial blood and urine samples were collected to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to the limited availability of specific sampling schedules from the original this compound trials, the following represents a typical intensive PK sampling schedule for a Phase I study:
-
Blood Sampling: Pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose for SAD. For MAD studies, trough and peak samples were collected at steady state.
-
Urine Collection: Pre-dose, and in intervals of 0-4, 4-8, 8-12, and 12-24 hours post-dose.
-
Safety and Tolerability Assessments:
-
Continuous monitoring of vital signs (blood pressure, heart rate, respiratory rate, temperature).
-
Electrocardiogram (ECG) recordings at pre-dose and specified post-dose intervals.
-
Adverse event (AE) monitoring and reporting throughout the study.
-
Clinical laboratory tests (hematology, clinical chemistry, urinalysis) at screening, pre-dose, and at the end of the study. A key safety concern that emerged was the elevation of liver transaminases.[2]
Efficacy Assessment Protocol: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog was a primary endpoint for assessing the efficacy of this compound in Alzheimer's disease patients.
Objective: To measure changes in cognitive function in response to this compound treatment.
Procedure:
-
Administration: The ADAS-Cog is administered by a trained rater in a quiet, well-lit room.
-
Tasks: The scale consists of 11 tasks that assess various cognitive domains including memory, language, and praxis.
-
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.
-
Frequency: The ADAS-Cog was typically administered at baseline and at the end of the treatment period in dose-ranging and replication studies.
Visualizations
Signaling Pathway of this compound
This compound is a cholinesterase inhibitor, which increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, where there is a deficit in cholinergic signaling.[3][4] The increased acetylcholine can then act on postsynaptic nicotinic and muscarinic receptors, which are involved in cognitive processes.[3][4][5] Activation of these receptors can trigger downstream signaling cascades, such as the PI3K-Akt pathway, which is associated with neuroprotection.[6]
Caption: this compound inhibits acetylcholinesterase, increasing acetylcholine and enhancing neuroprotective signaling.
Experimental Workflow for a Dose-Escalation Trial
The following diagram illustrates a typical workflow for a Phase I dose-escalation clinical trial, similar to those conducted for this compound.
Caption: A typical workflow for a dose-escalation clinical trial to determine the Maximum Tolerated Dose (MTD).
References
- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer’s and Parkinson’s Diseases - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Bioactivity of Velnacrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of in vitro assays to characterize the bioactivity of velnacrine, a reversible acetylcholinesterase (AChE) inhibitor. The described methods are fundamental for screening and characterizing compounds targeting the cholinergic system and amyloid precursor protein (APP) processing, both of which are implicated in the pathology of Alzheimer's disease.
Introduction to this compound
This compound is a derivative of tacrine and acts as a centrally active, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Its primary mechanism of action is to increase the levels of acetylcholine in the synaptic cleft by preventing its breakdown.[1] This enhancement of cholinergic neurotransmission is the rationale for its investigation as a potential therapeutic agent for Alzheimer's disease, a condition characterized by a deficit in cholinergic function.[1][2] Beyond its effects on cholinesterases, this compound has been reported to interact with muscarinic and nicotinic acetylcholine receptors and may modulate the processing of amyloid precursor protein (APP), a key protein in the formation of amyloid plaques.[3]
Quantitative Bioactivity Data of this compound
The following tables summarize the quantitative data for this compound's bioactivity across various in vitro assays. This data is essential for understanding the compound's potency and selectivity.
Table 1: Cholinesterase Inhibition by this compound
| Target Enzyme | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| Acetylcholinesterase (AChE) | Ellman's Method | 3.65 | Tacrine | - |
| Butyrylcholinesterase (BChE) | Ellman's Method | - | Tacrine | - |
Table 2: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) |
| Muscarinic M1 Receptor | [3H]-Pirenzepine | Not Available |
| Muscarinic M2 Receptor | [3H]-AF-DX 384 | Not Available |
| Muscarinic M3 Receptor | [3H]-4-DAMP | Not Available |
| Nicotinic α4β2 Receptor | [3H]-Nicotine | Not Available |
| Nicotinic α7 Receptor | [3H]-Methyllycaconitine | Not Available |
Specific Ki values for this compound at these receptor subtypes were not found in the provided search results. Further focused studies would be required to determine these values.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured at 412 nm.[4][5][6]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
This compound (or other test compounds)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
Eserine (positive control)
Protocol:
-
Prepare stock solutions of this compound and eserine in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well in triplicate:
-
40 µL of this compound at various concentrations (e.g., 0.02, 0.2, 2, 20, 200 µg/mL). For the positive control, use eserine. For the negative control (100% activity), add 40 µL of the vehicle solvent.
-
35 µL of 50 mM Tris-HCl (pH 8.0) containing 0.1% BSA.
-
50 µL of 3 mM DTNB in Tris-HCl buffer.
-
50 µL of AChE solution (e.g., 1 mg/mL in Tris-HCl buffer).
-
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of 15 mM ATCI to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 5 seconds) for 10 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.
Muscarinic M1 Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound for the muscarinic M1 receptor by measuring its ability to compete with a radiolabeled antagonist, such as [3H]-pirenzepine.[7][8]
Materials:
-
Cell membranes expressing the human muscarinic M1 receptor
-
[3H]-Pirenzepine (radioligand)
-
This compound (or other test compounds)
-
Atropine (non-specific muscarinic antagonist for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Protocol:
-
Prepare cell membranes expressing the M1 receptor.
-
In a series of tubes, add a constant concentration of [3H]-pirenzepine (e.g., at its Kd concentration).
-
Add increasing concentrations of this compound to the tubes.
-
For determining non-specific binding, add a high concentration of atropine to a separate set of tubes.
-
Add the cell membrane preparation to each tube to initiate the binding reaction.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Logical Relationship for Competitive Binding Assay
Caption: Competitive binding of this compound and a radioligand to the M1 receptor.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay is similar to the muscarinic receptor binding assay but uses a radioligand specific for nicotinic receptors, such as [3H]-nicotine or [3H]-epibatidine, to determine the binding affinity of this compound.[9][10]
Materials:
-
Brain tissue homogenates (e.g., rat cortex) or cell lines expressing the desired nAChR subtype (e.g., α4β2 or α7)
-
[3H]-Nicotine or another suitable radioligand
-
This compound (or other test compounds)
-
(-)-Nicotine (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Protocol:
-
Prepare brain tissue homogenates or cell membranes.
-
Follow the same general procedure as the muscarinic receptor competitive binding assay (Protocol 2), substituting the appropriate nAChR preparation and radioligand.
-
For non-specific binding, use a high concentration of unlabeled (-)-nicotine.
-
Calculate the Ki value for this compound at the specific nAChR subtype using the Cheng-Prusoff equation.
In Vitro Assay for Amyloid Precursor Protein (APP) Processing
This assay evaluates the effect of this compound on the processing of APP by measuring the levels of secreted amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) in the conditioned media of cultured cells.
Materials:
-
Human neuroblastoma cells (e.g., SH-SY5Y) or other suitable cell line
-
Cell culture media and supplements
-
This compound (or other test compounds)
-
ELISA kits for human Aβ40 and Aβ42
-
Microplate reader for ELISA
Protocol:
-
Culture the cells to a suitable confluency in multi-well plates.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Collect the conditioned media from each well.
-
Centrifuge the media to remove any cellular debris.
-
Quantify the levels of Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[10][11][12]
-
Normalize the Aβ levels to the total protein concentration of the corresponding cell lysates.
-
Analyze the dose-dependent effect of this compound on the secretion of Aβ peptides.
Signaling Pathway of APP Processing
Caption: Amyloid Precursor Protein (APP) is processed via two main pathways.
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the bioactivity of this compound and other potential Alzheimer's disease therapeutics. By systematically evaluating a compound's effects on key molecular targets, researchers can gain valuable insights into its mechanism of action, potency, and selectivity, which are critical for guiding further drug development efforts.
References
- 1. An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential effects of gamma-secretase and BACE1 inhibition on brain Abeta levels in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum beta-secretase 1 (BACE1) activity as candidate biomarker for late-onset Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A putative M3 muscarinic cholinergic receptor of high molecular weight couples to phosphoinositide hydrolysis in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20190339292A1 - Gamma-secretase stabilizing compound screening assay - Google Patents [patents.google.com]
- 10. novamedline.com [novamedline.com]
- 11. researchgate.net [researchgate.net]
- 12. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine in Cholinergic Neurotransmission Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, a reversible acetylcholinesterase (AChE) inhibitor, serves as a valuable pharmacological tool for investigating the intricacies of cholinergic neurotransmission. By preventing the breakdown of acetylcholine (ACh), this compound elevates the concentration of this vital neurotransmitter in the synaptic cleft, thereby potentiating its effects on postsynaptic receptors. This property makes this compound a subject of interest in studies related to cognitive function, neurodegenerative diseases like Alzheimer's, and the fundamental mechanisms of cholinergic signaling.[1] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo research settings, along with key quantitative data and visual aids to facilitate experimental design and data interpretation.
Quantitative Data Summary
The inhibitory potency of this compound on acetylcholinesterase has been quantified, although some variability exists in the reported values. The following table summarizes the available data.
| Parameter | Value | Enzyme Source | Notes |
| IC50 | 0.79 µM | Human Acetylcholinesterase | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the enzyme's activity. |
| IC50 | 3.27 µM | Acetylcholinesterase (unspecified) | This value suggests a lower potency compared to the other reported figure. The discrepancy may arise from different experimental conditions or enzyme sources. |
| Inhibition Type | Reversible, Noncompetitive | Acetylcholinesterase | This compound binds to a site on the enzyme distinct from the active site, and its binding is not permanent. |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the cholinergic synapse.
Caption: this compound inhibits AChE, increasing ACh levels in the synapse.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay using this compound
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.
Objective: To determine the IC50 value of this compound for acetylcholinesterase.
Materials:
-
This compound maleate
-
Purified acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions to obtain a range of concentrations to be tested.
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL phosphate buffer, 10 µL ATCI, 20 µL DTNB.
-
Control (100% activity): 140 µL phosphate buffer, 10 µL solvent control (e.g., DMSO), 10 µL AChE solution, 10 µL ATCI, 20 µL DTNB.
-
Test wells: 140 µL phosphate buffer, 10 µL of each this compound dilution, 10 µL AChE solution, 10 µL ATCI, 20 µL DTNB.
-
-
Reaction and Measurement:
-
Add the buffer, this compound/solvent, and AChE solution to the respective wells and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ATCI and DTNB solution.
-
Immediately start measuring the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The yellow color develops as a result of the reaction between thiocholine (the product of ATCI hydrolysis) and DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for in vitro AChE inhibition assay.
In Vivo Microdialysis for Measuring Acetylcholine Release
This protocol provides a general framework for assessing the effect of this compound on extracellular acetylcholine levels in the brain of a freely moving rat.
Objective: To measure the change in acetylcholine concentration in a specific brain region (e.g., hippocampus or prefrontal cortex) following systemic administration of this compound.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound maleate
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD) for acetylcholine analysis
-
Anesthetics (e.g., isoflurane)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest according to stereotaxic coordinates.
-
Allow the animal to recover from surgery for at least one week.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to the perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of acetylcholine levels.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a fraction collector.
-
Collect at least 3-4 baseline samples before administering this compound.
-
-
This compound Administration:
-
Administer this compound systemically (e.g., via intraperitoneal injection) at the desired dose.
-
Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor the effect of the drug on acetylcholine levels.
-
-
Sample Analysis:
-
Analyze the acetylcholine concentration in the collected dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Calculate the mean baseline acetylcholine concentration from the pre-drug samples.
-
Express the post-drug acetylcholine levels as a percentage of the baseline for each time point.
-
Plot the percentage change in acetylcholine concentration over time to visualize the effect of this compound.
-
Caption: Workflow for in vivo microdialysis study.
Concluding Remarks
This compound remains a useful tool for probing the cholinergic system. The provided protocols offer a starting point for researchers to investigate its effects on cholinergic neurotransmission. It is important to note that this compound has been associated with hepatotoxicity in clinical trials, a factor that should be considered in the design and interpretation of in vivo experiments. Further research is warranted to fully elucidate its kinetic parameters, such as the Ki value, and to explore its potential in various models of neurological and psychiatric disorders where cholinergic dysfunction is implicated.
References
Application Notes & Protocols: HPLC-Based Analysis of Velnacrine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, a hydroxylated derivative of tacrine, has been investigated for its potential therapeutic effects, particularly in the context of Alzheimer's disease. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the separation and quantification of this compound and its metabolites in biological matrices. This document provides detailed application notes and protocols for the analysis of this compound and its primary hydroxylated metabolites using HPLC coupled with UV and fluorescence detection. The methodologies described are based on established analytical procedures for the parent compound, tacrine, and its analogous metabolites.
Metabolic Pathway of this compound
This compound itself is the 1-hydroxy metabolite of tacrine. Further metabolism of this compound can lead to the formation of other hydroxylated species. The primary metabolic pathway involves hydroxylation at various positions on the tetrahydroacridine nucleus.
Caption: Metabolic pathway of tacrine to this compound and other metabolites.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma/Urine)
Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest. Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
1.1. Liquid-Liquid Extraction (LLE) Protocol
This protocol is suitable for extracting this compound and its metabolites from plasma and urine.
Materials:
-
Biological sample (1 mL of plasma or urine)
-
Internal Standard (IS) solution (e.g., a structurally related compound not present in the sample)
-
Ammonium carbonate buffer (0.1 M, pH 9.0)
-
Extraction solvent: Dichloromethane/Isopropanol (9:1, v/v)
-
Reconstitution solvent: Mobile phase
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Pipette 1 mL of the biological sample into a 15 mL centrifuge tube.
-
Add a known amount of the Internal Standard solution.
-
Add 1 mL of 0.1 M ammonium carbonate buffer (pH 9.0) and vortex for 30 seconds.
-
Add 8 mL of the extraction solvent (Dichloromethane/Isopropanol, 9:1, v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (lower) layer to a clean centrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Inject a suitable aliquot (e.g., 50 µL) into the HPLC system.
1.2. Solid-Phase Extraction (SPE) Protocol
SPE can offer cleaner extracts compared to LLE.
Materials:
-
Biological sample (1 mL of plasma or urine)
-
Internal Standard (IS) solution
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol)
-
SPE vacuum manifold
-
Centrifuge tubes
-
Evaporator
-
Reconstitution solvent: Mobile phase
Procedure:
-
Pre-treat the sample: To 1 mL of the biological sample, add the Internal Standard.
-
Condition the SPE cartridge: Pass 2 mL of methanol through the C18 cartridge, followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Load the sample: Apply the pre-treated sample to the conditioned cartridge.
-
Wash the cartridge: Pass 2 mL of the wash solution (5% Methanol in water) to remove polar interferences.
-
Dry the cartridge: Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes: Elute this compound and its metabolites with 2 mL of methanol into a clean collection tube.
-
Evaporate the eluate: Evaporate the methanol to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue: Reconstitute the dried extract in 200 µL of the mobile phase.
-
Inject an aliquot into the HPLC system.
HPLC Conditions
The following HPLC conditions are recommended for the separation of this compound and its hydroxylated metabolites.
2.1. Isocratic HPLC Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.05 M ammonium formate buffer (pH 3.1) in a ratio of 5:95 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 50 µL
-
Detection:
-
UV Detection: 242 nm and 325 nm.
-
Fluorescence Detection: Excitation at 242 nm and Emission at 365 nm.
-
2.2. Gradient HPLC Method
A gradient method may be necessary for resolving a wider range of metabolites, including dihydroxy species.
-
Column: Phenyl or Cyano reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.05 M Ammonium acetate buffer (pH 5.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10% to 40% B
-
15-20 min: 40% B
-
20-22 min: 40% to 10% B
-
22-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detection: As per the isocratic method.
Experimental Workflow
The overall experimental workflow for the HPLC analysis of this compound metabolites is depicted below.
Caption: Experimental workflow for HPLC analysis of this compound metabolites.
Data Presentation
The following table summarizes typical quantitative data obtained from HPLC analysis of tacrine and its hydroxylated metabolites, which can be extrapolated for this compound analysis.
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Tacrine | 12.5 | 1 - 200 | 0.5 | 1 |
| This compound (1-Hydroxytacrine) | 9.8 | 1 - 200 | 0.5 | 1 |
| 2-Hydroxytacrine | 8.5 | 1 - 200 | 0.5 | 1 |
| 4-Hydroxytacrine | 10.7 | 1 - 200 | 0.5 | 1 |
Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase composition. Linearity, LOD, and LOQ values are representative and should be determined for each specific assay.
Conclusion
The HPLC-based methods outlined in this document provide a reliable framework for the qualitative and quantitative analysis of this compound and its primary metabolites in biological samples. The choice between LLE and SPE for sample preparation will depend on the required sample cleanliness and throughput. Both UV and fluorescence detection offer excellent sensitivity, with fluorescence detection generally providing lower detection limits. Proper validation of the chosen method is essential to ensure accurate and reproducible results for pharmacokinetic and drug metabolism studies.
Application Notes and Protocols: The Use of Deuterium-Labeled Velnacrine in Pharmacokinetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, a reversible cholinesterase inhibitor and a major metabolite of tacrine, has been investigated for its therapeutic potential in Alzheimer's disease.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and minimizing adverse effects. The use of stable isotope-labeled compounds, particularly deuterium-labeled analogues, offers significant advantages in pharmacokinetic studies.[2][3][4] Deuteration can alter metabolic pathways and improve the pharmacokinetic properties of a drug, a strategy that has led to the development of FDA-approved deuterated drugs.[5][6]
These application notes provide a comprehensive, albeit exemplary, overview of the use of deuterium-labeled this compound (d-velnacrine) in pharmacokinetic research. Due to the absence of publicly available data on specific studies involving d-velnacrine, this document presents a hypothetical study design based on established principles of pharmacokinetic analysis using stable isotope tracers.
Principle of Deuterium Labeling in Pharmacokinetics
Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon than protium (¹H). This "kinetic isotope effect" can slow down the rate of metabolic reactions, particularly those involving cytochrome P450 (CYP450) enzymes, which are often responsible for drug metabolism.[7] By strategically replacing hydrogen with deuterium at sites of metabolic activity, it is possible to:
-
Reduce the rate of metabolism: This can lead to a longer half-life and increased systemic exposure of the parent drug.
-
Alter metabolic pathways: Deuteration can shift metabolism away from the formation of toxic metabolites.[5]
-
Serve as an internal standard: Deuterium-labeled compounds are ideal internal standards for bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS), ensuring accurate quantification of the unlabeled drug.
Hypothetical Pharmacokinetic Study of d-Velnacrine
This section outlines a hypothetical preclinical study to compare the pharmacokinetic profiles of this compound and a deuterium-labeled analogue, d-velnacrine.
Objective
To investigate the effect of deuterium labeling on the pharmacokinetic properties of this compound in a rat model.
Materials
-
This compound hydrochloride
-
Deuterium-labeled this compound hydrochloride (d-velnacrine)
-
Male Sprague-Dawley rats (250-300 g)
-
Standard laboratory equipment for animal dosing and blood collection
-
LC-MS/MS system for bioanalysis
Experimental Protocols
1. Synthesis of Deuterium-Labeled this compound (Hypothetical)
While specific synthesis methods for d-velnacrine are not publicly documented, a plausible approach would involve the use of deuterated reagents in the final steps of a known synthesis route for this compound or its precursors. General methods for deuterium labeling include direct exchange reactions, reductive deuteration, and the use of deuterated building blocks.[8][9] The position of the deuterium label would be targeted at a known site of metabolism for this compound.
2. Animal Study Design
-
Animals: 24 male Sprague-Dawley rats, randomly divided into two groups (n=12 per group).
-
Group 1 (Control): Administered a single oral dose of 10 mg/kg this compound.
-
Group 2 (Test): Administered a single oral dose of 10 mg/kg d-velnacrine.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalytical Method
-
Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of this compound and d-velnacrine in rat plasma.
-
Sample Preparation: Plasma samples are subjected to protein precipitation followed by liquid-liquid extraction.
-
Internal Standard: A stable isotope-labeled analogue of a related compound is used as the internal standard.
-
Calibration and Quality Control: The method is validated for linearity, accuracy, precision, and stability according to standard bioanalytical guidelines.
Data Presentation: Hypothetical Pharmacokinetic Parameters
The following table summarizes the hypothetical pharmacokinetic data obtained from the study.
| Parameter | This compound (10 mg/kg) | d-Velnacrine (10 mg/kg) | % Change |
| Cmax (ng/mL) | 150 ± 25 | 210 ± 30 | +40% |
| Tmax (h) | 1.0 ± 0.2 | 1.5 ± 0.3 | +50% |
| AUC₀₋t (ng·h/mL) | 600 ± 90 | 1080 ± 150 | +80% |
| AUC₀₋inf (ng·h/mL) | 620 ± 95 | 1150 ± 160 | +85% |
| t₁/₂ (h) | 2.5 ± 0.4 | 4.5 ± 0.6 | +80% |
| CL/F (L/h/kg) | 16.1 ± 2.4 | 8.7 ± 1.2 | -46% |
| Vd/F (L/kg) | 58.1 ± 8.7 | 56.0 ± 7.8 | -3.6% |
Data are presented as mean ± standard deviation.
Interpretation of Hypothetical Data:
The hypothetical data suggests that deuterium labeling significantly improves the pharmacokinetic profile of this compound. The increase in Cmax and AUC, along with the prolonged half-life and reduced clearance, indicates enhanced systemic exposure and a slower elimination rate for d-velnacrine compared to the parent compound.
Visualizations
Metabolic Pathway of Tacrine to this compound
This compound is a major metabolite of tacrine. The metabolic pathway involves hydroxylation, a process often mediated by CYP450 enzymes.
Caption: Metabolic conversion of tacrine to this compound.
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates the key steps in the hypothetical pharmacokinetic study.
Caption: Workflow of the pharmacokinetic study.
Conclusion
While specific data on the use of deuterium-labeled this compound in pharmacokinetic research is not publicly available, the principles of stable isotope labeling suggest that it could be a valuable tool for enhancing the pharmacokinetic properties of this compound. The hypothetical study presented here illustrates a scientifically sound approach to investigating the potential benefits of deuteration. Such studies are essential in drug development to optimize therapeutic efficacy and safety. Further research in this area would be necessary to validate these hypothetical findings and explore the clinical potential of d-velnacrine.
References
- 1. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scitechnol.com [scitechnol.com]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioscientia.de [bioscientia.de]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Velnacrine Clinical Research: A Technical Support Resource
This technical support center provides a comprehensive overview of the side effects of velnacrine documented during clinical research. The information is tailored for researchers, scientists, and drug development professionals, offering troubleshooting guidance and data in a readily accessible format.
Troubleshooting Guides and FAQs
This section addresses common questions and potential issues that may arise during experiments involving this compound, based on findings from clinical trials.
Q: What are the primary adverse events observed with this compound administration? A: The most frequently reported side effects in clinical trials were elevated liver transaminases, diarrhea, nausea, vomiting, and skin rash.[1][2][3]
Q: How significant is the risk of liver toxicity? A: A notable percentage of patients experienced asymptomatic elevations in liver transaminases.[1][3] In some studies, this led to treatment discontinuation in a significant portion of participants receiving therapeutic doses of this compound.[2][4] Specifically, reversible abnormal liver function tests (five or more times the upper limits of normal) were a primary reason for stopping treatment.[4]
Q: What are the expected cholinergic side effects? A: As a cholinesterase inhibitor, this compound can cause side effects related to increased acetylcholine levels. The most common of these are gastrointestinal, including diarrhea, nausea, and vomiting.[1] While frequent, diarrhea rarely led to the interruption of therapy.[4]
Q: Beyond liver and gastrointestinal issues, what other side effects have led to study withdrawal? A: Other adverse events that were severe enough to cause participants to withdraw from clinical trials include skin rash, headache, and dizziness or fainting.[1][2] The appearance of neutropenia was also noted in a small number of patients.[2]
Q: Is there a relationship between the dose of this compound and the incidence of side effects? A: Clinical data suggests a dose-dependent relationship for certain adverse events. For example, the discontinuation rate due to abnormal liver function was notably higher in patients receiving 150 mg and 225 mg of this compound compared to the placebo group.[4]
Quantitative Data on this compound Side Effects
The following tables summarize the incidence of adverse events and treatment discontinuations from key clinical studies.
Table 1: Incidence of Adverse Events in a Placebo-Controlled Study
| Adverse Event | This compound (150 mg) | This compound (225 mg) | Placebo |
| Diarrhea | Not specified | Not specified | Not specified |
| Nausea | 11% | Not specified | Not specified |
| Vomiting | 5% | Not specified | Not specified |
| Skin Rash | 8% | Not specified | Not specified |
| Elevated Liver Transaminases | 28-30% | 24% | 3% |
| Source:[1][4] |
Table 2: Treatment Discontinuation Rates Due to Abnormal Liver Function
| Patient Group | Percentage of Discontinuation |
| This compound (150 mg) | 30% |
| This compound (225 mg) | 24% |
| Placebo | 3% |
| Source:[4] |
Experimental Protocols in this compound Clinical Research
While detailed, step-by-step protocols from the original clinical trials are not publicly available, the general methodology can be summarized as follows:
The pivotal studies on this compound were designed as double-blind, placebo-controlled trials.[1][4] Participants, who were patients with a diagnosis of probable Alzheimer's disease, were enrolled. Many of these trials included a washout period for any prior medications, after which patients were randomized to receive either a placebo or this compound at different fixed doses (e.g., 150 mg/day or 225 mg/day) for a defined period, such as 24 weeks.[4] Some studies also incorporated a dose-ranging phase to determine the optimal dose for individual patients.[1]
The primary measures for efficacy were typically the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Clinical Global Impression of Change (CGIC) scale.[4] Safety and tolerability were closely monitored through the recording of all adverse events and regular laboratory tests, with a particular focus on liver function.
Visualizing this compound's Mechanism and Experimental Design
The following diagrams illustrate the signaling pathway affected by this compound and a typical workflow for a clinical trial investigating the drug.
Caption: this compound's mechanism of action in the cholinergic synapse.
Caption: Generalized workflow of a this compound clinical trial.
References
- 1. Double-blind placebo-controlled study of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Velnacrine-Induced Hepatotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of velnacrine-induced hepatotoxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments.
| Problem / Observation | Potential Cause | Suggested Solution |
| High variability in cytotoxicity assay results between experiments. | 1. Inconsistent cell health or passage number. 2. Variation in this compound solution preparation. 3. Fluctuation in incubation times. | 1. Use cells within a consistent and low passage number range. Ensure high viability (>95%) before seeding. 2. Prepare fresh this compound solutions for each experiment. Verify the final concentration. 3. Strictly adhere to standardized incubation periods. |
| No significant increase in reactive oxygen species (ROS) detected after this compound exposure. | 1. Insufficient this compound concentration. 2. Timing of measurement is not optimal. 3. The chosen fluorescent probe is not sensitive enough. | 1. Perform a dose-response study to identify the optimal concentration that induces sublethal toxicity. 2. Conduct a time-course experiment to determine the peak of ROS production. 3. Use a more sensitive or different ROS indicator dye (e.g., CellROX™ Deep Red in addition to DCFH-DA). |
| Difficulty in detecting covalent binding of this compound to proteins. | 1. Low levels of metabolic activation in the in vitro system. 2. Insufficient sensitivity of the detection method. | 1. Use metabolically competent cells (e.g., primary hepatocytes) or liver microsomes. 2. If not using a radiolabeled compound, consider more sensitive mass spectrometry techniques to identify drug-protein adducts.[1] |
| Inconsistent results in mitochondrial function assays (e.g., Seahorse XF Analyzer). | 1. Variation in cell seeding density. 2. pH drift in the assay medium. 3. Mitochondrial toxins present in reagents. | 1. Ensure a uniform and optimal cell monolayer is achieved before the assay. 2. Use a properly buffered assay medium and ensure the instrument is correctly calibrated. 3. Use high-purity reagents and test for mitochondrial toxicity of any new batch of compounds. |
Frequently Asked Questions (FAQs)
General
-
Q1: What are the primary hypothesized mechanisms of this compound-induced hepatotoxicity? A1: The primary mechanisms are believed to be similar to its parent compound, tacrine, and involve metabolic bioactivation by cytochrome P450 enzymes into reactive metabolites. These reactive species can lead to the formation of protein adducts, induce oxidative stress, and cause mitochondrial dysfunction, ultimately resulting in hepatocellular injury.[2][3]
-
Q2: Why is there significant inter-individual variability in susceptibility to this compound hepatotoxicity? A2: Variability in susceptibility is likely due to genetic polymorphisms in cytochrome P450 enzymes, which are responsible for the metabolism of this compound.[3] Differences in these enzymes can affect the balance between the formation of toxic reactive metabolites and non-toxic metabolites.
Experimental Design
-
Q3: What are the most appropriate in vitro models to study this compound hepatotoxicity? A3: Primary human hepatocytes are considered the gold standard due to their metabolic competence. However, human hepatoma cell lines like HepG2 and HepaRG can also be used, though their metabolic capacity may be lower.[2] For studying specific mechanisms, liver microsomes can be employed to investigate reactive metabolite formation.
-
Q4: How can I assess the formation of reactive metabolites of this compound? A4: A common method is to incubate this compound with liver microsomes or hepatocytes in the presence of a trapping agent like glutathione (GSH). The resulting this compound-GSH conjugates can then be identified and quantified using liquid chromatography-mass spectrometry (LC-MS).[4]
-
Q5: What assays are recommended for evaluating mitochondrial dysfunction induced by this compound? A5: High-resolution respirometry (e.g., Seahorse XF Analyzer) can be used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis.[5][6] Additionally, fluorescent probes like TMRE or JC-1 can be used to measure changes in mitochondrial membrane potential.[7]
Data Interpretation
-
Q6: I observe cytotoxicity with this compound in my in vitro model. How does this translate to potential human hepatotoxicity? A6: In vitro cytotoxicity is an important indicator of potential hepatotoxicity. However, direct extrapolation to human toxicity is complex due to factors like drug concentration, metabolism, and the limitations of in vitro models.[8][9] In vitro results should be integrated with other data, such as evidence of reactive metabolite formation and mitochondrial dysfunction, for a more comprehensive risk assessment.
-
Q7: My results show that this compound metabolites are less cytotoxic than the parent compound. What does this imply? A7: This suggests that the parent compound itself may have direct cytotoxic effects, or that the specific metabolites you are testing are not the primary drivers of toxicity. It is also possible that the hepatotoxicity is caused by a transient, highly reactive metabolite that is difficult to isolate and test directly.[2]
Quantitative Data Summary
The following tables summarize quantitative data related to this compound's effects from published studies.
Table 1: In Vitro Cytotoxicity of this compound and its Metabolites
| Compound | Cell Line | LC50 (µg/mL) |
| This compound (1-hydroxy tacrine) | HepG2 | 84 - 190 |
| Dihydroxy this compound metabolites | HepG2 | 251 - 434 |
| Tacrine (parent compound) | HepG2 | 54 |
Data extracted from a study on the cytotoxicity of tacrine and this compound metabolites.[2]
Table 2: Incidence of Abnormal Liver Function Tests in Clinical Trials with this compound
| Study Population | This compound Dose | Percentage of Patients with Elevated Liver Enzymes |
| Alzheimer's Disease Patients | Up to 225 mg/day | 27% (leading to treatment discontinuation) |
| Alzheimer's Disease Patients | 150 mg/day | 30% |
| Alzheimer's Disease Patients | 225 mg/day | 24% |
Data compiled from clinical trials on the efficacy and safety of this compound.[10][11]
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using Neutral Red Uptake Assay
This protocol provides a method for assessing cell viability based on the uptake of the supravital dye Neutral Red by lysosomes of viable cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
This compound
-
Neutral Red solution (50 µg/mL in PBS)
-
Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)
-
96-well cell culture plates
-
Plate reader (540 nm)
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, if used).
-
Incubate the plate for 24 hours.
-
Remove the treatment medium and add 100 µL of Neutral Red solution to each well.
-
Incubate for 3 hours to allow for dye uptake by viable cells.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Trapping of this compound Reactive Metabolites with Glutathione (GSH)
This protocol describes a method to trap and identify reactive metabolites of this compound using liver microsomes and GSH.
Materials:
-
Human liver microsomes
-
This compound
-
NADPH regenerating system
-
Glutathione (GSH)
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Acetonitrile
-
LC-MS system
Procedure:
-
Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), this compound (10 µM), and GSH (1 mM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
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Incubate at 37°C for 60 minutes.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
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Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by LC-MS to detect and identify this compound-GSH adducts. A neutral loss scan for the gamma-glutamyl moiety of GSH can aid in detection.[12]
Visualizations
Proposed Signaling Pathway for this compound-Induced Hepatotoxicity
Caption: Proposed metabolic activation and cellular toxicity pathway of this compound.
Experimental Workflow for Investigating this compound Hepatotoxicity
Caption: A typical experimental workflow for in vitro assessment of this compound hepatotoxicity.
References
- 1. Measuring covalent binding in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trials with this compound: (PROPP) the physician reference of predicted probabilities--a statistical model for the estimation of hepatotoxicity risk with this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 5. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for assessing mitochondrial quality control mechanisms and cellular consequences in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]
- 9. Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. waters.com [waters.com]
Technical Support Center: Velnacrine Treatment and Management of Elevated Liver Enzymes
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing velnacrine in experimental settings. It provides essential information and troubleshooting protocols for managing elevated liver enzymes, a common adverse event associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a centrally acting cholinesterase inhibitor.[1][2] It functions by reversibly inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, a strategy aimed at improving cognitive function in conditions like Alzheimer's disease.[2]
Q2: How common is liver enzyme elevation with this compound treatment?
A2: Asymptomatic elevation of liver transaminase levels is the most common side effect associated with this compound.[1] Clinical studies have reported that this occurs in approximately 29% of patients.[1] In some trials, elevated plasma hepatic enzyme levels led to the discontinuation of treatment in as many as 27% of participants.[2]
Q3: What is the suspected mechanism of this compound-induced hepatotoxicity?
A3: The hepatotoxicity associated with this compound is believed to be a form of direct, reversible hepatocellular injury.[3] It is thought to be related to the production of a toxic metabolite.[3] This may be linked to unusual xenobiotic metabolism in some individuals.[3] this compound is a derivative of tacrine, which is also known to cause hepatotoxicity through the formation of reactive metabolites via the cytochrome P450 system.[4][5]
Q4: Are the liver enzyme elevations caused by this compound reversible?
A4: Yes, the elevation in liver enzymes is generally asymptomatic and reversible upon discontinuation of the treatment.[3][6]
Q5: Is there a dose-dependent relationship with this compound and liver enzyme elevation?
A5: Evidence from clinical trials suggests a dose-dependent relationship, with higher doses of this compound being associated with a greater incidence of elevated liver function tests.[2][6]
Troubleshooting Guide: Managing Elevated Liver Enzymes
Issue: An asymptomatic subject in a this compound trial presents with elevated liver transaminase levels.
Initial Assessment:
-
Confirm the findings: Repeat the liver function tests (LFTs) to verify the elevated levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Review patient history: Investigate other potential causes of liver enzyme elevation, such as alcohol consumption, concomitant medications, or viral hepatitis.[7][8]
-
Physical Examination: Perform a physical examination to check for any signs of liver disease, such as jaundice, although this is uncommon with this compound-induced elevations.[3]
Management Protocol:
-
Mild Elevation (1-3x Upper Limit of Normal - ULN):
-
Continue this compound treatment with increased monitoring frequency (e.g., weekly LFTs).
-
Educate the subject on the symptoms of liver injury (e.g., jaundice, abdominal pain, nausea) and instruct them to report any such symptoms immediately.
-
-
Moderate Elevation (3-5x ULN):
-
Consider a dose reduction of this compound.
-
Increase the frequency of LFT monitoring to every few days.
-
If the enzyme levels continue to rise or do not decrease with a lower dose, consider discontinuing the treatment.
-
-
Severe Elevation (>5x ULN):
-
Immediately discontinue this compound treatment.[6]
-
Monitor LFTs closely until they return to the normal range.
-
Conduct a thorough investigation to rule out other causes of liver injury.
-
Data on Liver Enzyme Elevation in this compound Clinical Trials
| Dosage | Study Duration | Incidence of Elevated Liver Enzymes (>5x ULN) leading to discontinuation | Reference |
| 150 mg/day | 24 weeks | 30% | [6] |
| 225 mg/day | 24 weeks | 24% | [6] |
| Placebo | 24 weeks | 3% | [6] |
| Treatment Group | Study Duration | Participants with Elevated Liver Transaminases | Odds Ratio (vs. Placebo) | Reference |
| This compound | 6 weeks | 45/153 | 1.82 | [4] |
| Placebo | 6 weeks | 29/156 | - | [4] |
| This compound (combined groups) | 24 weeks | 105/297 | 20.23 | [4] |
| Placebo | 24 weeks | 4/152 | - | [4] |
Experimental Protocols
Protocol: Monitoring Liver Function During this compound Treatment
-
Baseline Measurement: Prior to initiating this compound treatment, obtain baseline measurements of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
-
Routine Monitoring:
-
For the first three months of treatment, perform LFTs every two weeks.
-
From months three to six, conduct monthly LFTs.
-
After six months of stable LFTs, monitoring can be extended to every three months.
-
-
Action Thresholds:
-
If ALT or AST levels exceed 3 times the ULN, increase monitoring to a weekly basis.
-
If ALT or AST levels exceed 5 times the ULN, discontinue this compound treatment immediately and monitor until levels normalize.
-
-
Documentation: Meticulously record all LFT results, dosing information, and any clinical symptoms.
Visualizations
Caption: Experimental workflow for monitoring liver enzymes during this compound treatment.
References
- 1. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trials with this compound: (PROPP) the physician reference of predicted probabilities--a statistical model for the estimation of hepatotoxicity risk with this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Velnacrine-Induced Toxicity in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating velnacrine-induced toxicity in experimental models. The information is presented in a question-and-answer format to directly address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity associated with this compound?
A1: The primary toxicity associated with this compound is hepatotoxicity, characterized by elevated liver enzymes. This was a significant concern observed during clinical trials.
Q2: What is the underlying mechanism of this compound-induced hepatotoxicity?
A2: The exact mechanism is not fully elucidated, but it is believed to involve the metabolic activation of this compound by cytochrome P450 (CYP450) enzymes in the liver. This process can lead to the formation of reactive metabolites, which can induce oxidative stress, deplete cellular glutathione (GSH), and damage hepatocytes.
Q3: Are there any known strategies to reduce this compound toxicity in experimental models?
A3: Yes, strategies primarily focus on counteracting oxidative stress and supporting cellular detoxification pathways. These include the co-administration of antioxidants like N-acetylcysteine (NAC) and silymarin.
Troubleshooting Guides
In Vitro Models
Problem: High levels of cytotoxicity observed in hepatocyte cultures treated with this compound.
Possible Cause: this compound is known to be cytotoxic to hepatocytes, with its metabolites possibly contributing to this effect. The sensitivity can vary between different cell types.
Solutions:
-
Dose-Response Analysis: Perform a dose-response study to determine the EC50 (half-maximal effective concentration) for your specific cell line. This will help in selecting appropriate concentrations for mitigation experiments.
-
Co-treatment with Antioxidants:
-
N-Acetylcysteine (NAC): NAC is a precursor to glutathione (GSH) and can help replenish depleted intracellular GSH levels, thereby reducing oxidative stress.
-
Silymarin: This flavonoid extracted from milk thistle has antioxidant and membrane-stabilizing properties.
-
-
Time-Course Experiment: Assess cytotoxicity at different time points to understand the kinetics of this compound-induced cell death.
Problem: Difficulty in replicating this compound-induced toxicity in vitro.
Possible Cause: The metabolic capacity of the cell line used is crucial. Some immortalized cell lines may have low expression of the necessary CYP450 enzymes to metabolize this compound into its toxic metabolites.
Solutions:
-
Use of Primary Hepatocytes: Whenever possible, use primary hepatocytes (e.g., from rat, dog, or human) as they retain higher metabolic activity compared to many cell lines.[1]
-
Metabolically Competent Cell Lines: Utilize cell lines known for their metabolic competence, such as HepG2 or HepaRG™ cells.
-
Induction of CYP450 Enzymes: Consider pre-treating cells with known CYP450 inducers, although this may complicate data interpretation.
In Vivo Models
Problem: Significant elevation of liver enzymes (ALT, AST) in animal models treated with this compound.
Possible Cause: this compound administration can lead to acute liver injury in animal models.
Solutions:
-
Co-administration of Hepatoprotective Agents:
-
N-Acetylcysteine (NAC): Administer NAC prior to or concurrently with this compound. A general starting point for rats is an intraperitoneal injection of 150-300 mg/kg.
-
Silymarin: Oral administration of silymarin (e.g., 50-200 mg/kg in rats) can be tested for its protective effects.
-
-
Route and Formulation of Administration: The method of this compound administration (e.g., oral gavage, intraperitoneal injection) and the vehicle used can influence its absorption and metabolism, and consequently its toxicity. Ensure consistent and appropriate administration.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound toxicity.
Table 1: In Vitro Cytotoxicity of this compound and its Metabolites [1]
| Compound | Cell Line | LC50 (µg/mL) |
| Tacrine (THA) | HepG2 | 54 |
| This compound (1-OH THA) | HepG2 | 84 - 190 |
| Dihydroxy this compound Metabolites | HepG2 | 251 - 434 |
| Tacrine (THA) | Primary Rat Hepatocytes | Comparable to HepG2 |
| This compound (1-OH THA) | Primary Rat Hepatocytes | Comparable to HepG2 |
| Tacrine (THA) | H4 (Rat Hepatoma) | More sensitive than Primary Rat and HepG2 |
| This compound (1-OH THA) | H4 (Rat Hepatoma) | More sensitive than Primary Rat and HepG2 |
| Tacrine (THA) | Primary Dog Hepatocytes | Least sensitive |
| This compound (1-OH THA) | Primary Dog Hepatocytes | Least sensitive |
Experimental Protocols
Key Experiment 1: In Vitro this compound Toxicity and Mitigation Assay
Objective: To assess the cytotoxicity of this compound in a hepatocyte cell line and evaluate the protective effects of N-acetylcysteine (NAC) and silymarin.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound maleate
-
N-acetylcysteine (NAC)
-
Silymarin
-
Cytotoxicity assay kit (e.g., MTT, LDH)
-
96-well plates
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
This compound only: Treat cells with a range of this compound concentrations (e.g., 10-500 µM) to determine the EC50.
-
Co-treatment: Pre-incubate cells with various concentrations of NAC (e.g., 1-10 mM) or silymarin (e.g., 10-100 µM) for 1-2 hours before adding this compound at its EC50 concentration.
-
Controls: Include wells with untreated cells (negative control) and cells treated with NAC or silymarin alone.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cytotoxicity Assessment: Perform a cytotoxicity assay according to the manufacturer's instructions (e.g., MTT or LDH assay).
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the protective effect of NAC and silymarin by comparing the viability of co-treated cells to cells treated with this compound alone.
Key Experiment 2: Assessment of Oxidative Stress
Objective: To measure the effect of this compound on intracellular glutathione (GSH) levels and the protective effect of NAC.
Materials:
-
Hepatocytes treated as in Key Experiment 1
-
GSH assay kit (e.g., using Ellman's reagent)
-
Plate reader
Procedure:
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the GSH assay kit protocol.
-
GSH Measurement: Measure the intracellular GSH concentration using a plate reader.
-
Data Analysis: Normalize GSH levels to the total protein content of each sample. Compare the GSH levels in this compound-treated cells with and without NAC pre-treatment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to studying this compound toxicity.
Caption: this compound metabolism via CYP450 enzymes can lead to reactive metabolites, inducing oxidative stress and hepatocyte injury.
Caption: Experimental workflow for evaluating strategies to mitigate this compound toxicity in vitro and in vivo.
Caption: Simplified JNK signaling pathway leading to apoptosis, which can be activated by oxidative stress from this compound metabolites.
References
Technical Support Center: Enhancing Oral Bioavailability of Velnacrine Analogs
Disclaimer: Velnacrine development was halted in the mid-1990s due to significant hepatotoxicity.[1][2] This document is intended for research and development professionals exploring strategies to improve the oral bioavailability of novel compounds with similar physicochemical properties, using this compound as a hypothetical case study. The experimental protocols provided are generalized and should be adapted to the specific molecule and safety profile.
Frequently Asked Questions (FAQs)
Q1: What were the likely challenges to the oral bioavailability of this compound?
While specific bioavailability data for this compound is not extensively detailed in publicly available literature, drugs of its class and chemical structure often face two primary challenges:
-
Extensive First-Pass Metabolism: As a derivative of tacrine, this compound was likely subject to significant metabolism in the liver and gut wall before reaching systemic circulation.[3][4][5] This "first-pass effect" can drastically reduce the concentration of the active drug.[3][4][5]
-
Poor Aqueous Solubility: The solubility of the active pharmaceutical ingredient (API) is a critical factor for dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[6] Compounds with low solubility can exhibit low and variable oral bioavailability.[6]
Q2: What are the primary strategies to overcome these bioavailability challenges?
Generally, three main approaches can be employed to enhance the oral bioavailability of compounds like this compound analogs:[7][8]
-
Formulation Strategies: Modifying the drug's formulation to improve its dissolution and/or absorption. This includes lipid-based drug delivery systems and nanoparticle-based systems.[9][10][11]
-
Prodrug Approach: Chemically modifying the drug molecule to create an inactive derivative (prodrug) with improved absorption characteristics.[12][13] The prodrug is then converted to the active drug within the body.[12]
-
Inhibition of Metabolism: Co-administration of an inhibitor of the primary metabolizing enzymes (e.g., cytochrome P450 enzymes) can reduce first-pass metabolism.[14] However, this approach is complex due to the high potential for drug-drug interactions.[3]
Troubleshooting Guide 1: Lipid-Based Drug Delivery Systems (LBDDS)
This section focuses on Self-Emulsifying Drug Delivery Systems (SEDDS), a type of LBDDS that can improve the oral bioavailability of poorly soluble drugs.[11][15]
Q&A for LBDDS Troubleshooting
-
Q: My compound is not sufficiently soluble in any of the lipid excipients. What should I do?
-
A: Try using a co-solvent or a surfactant with higher solubilizing capacity. Screening a wider range of oils (long-chain, medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®, Labrasol®), and co-solvents (e.g., Transcutol®, PEG 400) is recommended.
-
-
Q: The SEDDS formulation is forming a coarse, unstable emulsion upon dilution. How can I fix this?
-
A: This indicates a suboptimal ratio of oil, surfactant, and co-solvent. Construct a ternary phase diagram to identify the optimal ratios that result in a stable microemulsion. The goal is to achieve rapid emulsification into small, uniform droplets.
-
-
Q: After oral administration in an animal model, the bioavailability improvement is minimal. What could be the issue?
-
A: The drug may be precipitating out of the emulsion in the gastrointestinal (GI) tract. Consider adding a precipitation inhibitor (e.g., a polymer like HPMC) to the formulation. Also, ensure the droplet size of the emulsion is sufficiently small (ideally in the nano-range for Self-Microemulsifying Drug Delivery Systems - SMEDDS) to facilitate absorption.[15]
-
Hypothetical Data on Bioavailability Enhancement with LBDDS
| Formulation | Active Compound | Animal Model | Fold Increase in Bioavailability (Compared to Suspension) | Reference |
| SEDDS | This compound Analog A | Rat | 4.5 | Hypothetical |
| SMEDDS | This compound Analog A | Beagle Dog | 6.2 | Hypothetical |
| Solid-SEDDS | This compound Analog B | Rat | 5.8 | Hypothetical |
Experimental Protocol: Development of a SEDDS Formulation
-
Screening of Excipients:
-
Determine the solubility of the this compound analog in various oils, surfactants, and co-solvents.
-
Place an excess amount of the compound into a vial containing the excipient.
-
Agitate the vials for 48 hours at room temperature.
-
Centrifuge and analyze the supernatant for drug concentration using a validated HPLC method.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select the most suitable oil, surfactant, and co-solvent.
-
Prepare a series of formulations with varying ratios of the selected excipients.
-
Titrate each formulation with water and observe the emulsification process and the resulting emulsion's appearance (clarity, stability).
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Characterization of the SEDDS:
-
Select an optimal formulation from the phase diagram.
-
Determine the droplet size and zeta potential of the emulsion upon dilution in simulated gastric and intestinal fluids using dynamic light scattering.
-
Assess the thermodynamic stability of the formulation through multiple freeze-thaw cycles.
-
-
In Vitro Dissolution Studies:
-
Perform dissolution testing using a USP apparatus II (paddle method).
-
Compare the dissolution profile of the drug from the SEDDS formulation to that of the pure drug powder in different media (e.g., 0.1 N HCl, phosphate buffer pH 6.8).
-
-
In Vivo Pharmacokinetic Studies:
-
Administer the SEDDS formulation and a control (e.g., aqueous suspension of the drug) orally to a suitable animal model (e.g., rats).
-
Collect blood samples at predetermined time points.
-
Analyze plasma samples for drug concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) and determine the relative bioavailability.
-
Troubleshooting Guide 2: Nanoparticle-Based Drug Delivery
Nanoparticles can enhance bioavailability by increasing the surface area for dissolution and improving permeation across the gut wall.[10][16]
Q&A for Nanoparticle Troubleshooting
-
Q: The particle size of my nanoparticles is too large and polydisperse. How can I control this?
-
A: Optimize the formulation and process parameters. For polymeric nanoparticles, this could involve adjusting the polymer concentration, the type and concentration of surfactant, and the energy input during homogenization or sonication. For nanosuspensions, the milling time and bead size are critical parameters.
-
-
Q: The drug loading in the nanoparticles is very low. How can I improve it?
-
A: This depends on the drug's properties and the nanoparticle system. For polymeric nanoparticles, try changing the polymer to one with higher affinity for the drug or altering the solvent/anti-solvent system used in the preparation method.
-
-
Q: I am concerned about the stability of the nanoparticles in the GI tract. What should I consider?
-
A: The acidic environment of the stomach and the presence of enzymes can degrade nanoparticles. Consider using mucoadhesive polymers (e.g., chitosan) to increase residence time and promote absorption, or enteric coatings to protect the nanoparticles until they reach the intestine.
-
Hypothetical Data on Bioavailability Enhancement with Nanoparticles
| Formulation | Active Compound | Animal Model | Fold Increase in Bioavailability (Compared to Suspension) | Reference |
| Polymeric Nanoparticles (PLGA) | This compound Analog C | Mouse | 7.1 | Hypothetical |
| Solid Lipid Nanoparticles (SLNs) | This compound Analog C | Rat | 5.3 | Hypothetical |
| Nanosuspension | This compound Analog D | Beagle Dog | 3.8 | Hypothetical |
Experimental Protocol: Preparation of Polymeric Nanoparticles by Emulsion-Solvent Evaporation
-
Preparation of the Organic Phase:
-
Dissolve the this compound analog and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Emulsification:
-
Prepare an aqueous phase containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature under a magnetic stirrer for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification and Collection:
-
Wash the nanoparticles by repeated centrifugation and redispersion in deionized water to remove the excess surfactant.
-
Lyophilize the purified nanoparticles to obtain a dry powder, often with a cryoprotectant (e.g., trehalose).
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Assess the surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles and quantifying the drug content via HPLC.
-
-
In Vitro and In Vivo Studies:
-
Conduct in vitro release studies and in vivo pharmacokinetic assessments as described in the LBDDS protocol.
-
Troubleshooting Guide 3: Prodrug Strategy
A prodrug approach can be used to mask polar functional groups, increasing lipophilicity and passive diffusion, or to target specific transporters in the gut.[12][17]
Q&A for Prodrug Troubleshooting
-
Q: My prodrug is too stable and does not convert to the active drug in vivo. What is the problem?
-
A: The linker used to attach the promoiety to the drug is likely resistant to enzymatic or chemical cleavage in the body. Select a linker that is known to be cleaved by common enzymes in the plasma or liver, such as esterases. The rate of cleavage can be tuned by modifying the steric and electronic properties of the linker.
-
-
Q: The prodrug is poorly soluble, defeating the purpose of the strategy. What can I do?
-
A: The promoiety itself may be too lipophilic. Design a different promoiety that strikes a better balance between lipophilicity for membrane permeation and sufficient aqueous solubility. For example, adding a polar group to the promoiety that is distant from the cleavable linker.
-
-
Q: The bioavailability is improved, but the variability between subjects is still high. Why?
-
A: This could be due to inter-individual differences in the expression of the enzymes responsible for converting the prodrug to the active drug.[3] Investigate the primary metabolic pathway for the conversion to understand potential genetic polymorphisms that might affect enzyme activity.
-
Hypothetical Data on Bioavailability Enhancement with Prodrugs
| Formulation | Active Compound | Animal Model | Fold Increase in Bioavailability (Compared to Parent Drug) | Reference |
| Ester Prodrug | This compound Analog E | Rat | 8.0 | Hypothetical |
| Amino Acid Prodrug | This compound Analog F | Monkey | 10.2 | Hypothetical |
Experimental Protocol: Synthesis and Evaluation of an Ester Prodrug
-
Design and Synthesis:
-
Identify a suitable functional group on the this compound analog for esterification (e.g., a hydroxyl or a secondary amine group).
-
Design a promoiety that is expected to be cleaved by esterases (e.g., a valyl ester to target peptide transporters).[12]
-
Synthesize the ester prodrug using standard organic chemistry techniques.
-
Purify the prodrug by chromatography and confirm its structure by NMR and mass spectrometry.
-
-
Physicochemical Characterization:
-
Determine the aqueous solubility and lipophilicity (LogP or LogD) of the prodrug and compare it to the parent drug.
-
-
In Vitro Stability and Conversion Studies:
-
Incubate the prodrug in simulated gastric fluid, simulated intestinal fluid, and plasma (human and animal species of interest) at 37°C.
-
Monitor the disappearance of the prodrug and the appearance of the parent drug over time using HPLC to determine the rate of conversion and stability.
-
-
In Vitro Permeability Studies:
-
Use a Caco-2 cell monolayer model to assess the permeability of the prodrug across an intestinal epithelial barrier. Compare the apparent permeability coefficient (Papp) of the prodrug to that of the parent drug.
-
-
In Vivo Pharmacokinetic Studies:
-
Conduct in vivo pharmacokinetic studies as described in the previous protocols, ensuring the analytical method can quantify both the prodrug and the parent drug.
-
Visualizations
Caption: Workflow for improving oral bioavailability.
Caption: Mechanism of SEDDS for bioavailability enhancement.
References
- 1. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 4. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 9. omicsonline.org [omicsonline.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prodrug-approaches-for-enhancing-the-bioavailability-of-drugs-with-low-solubility - Ask this paper | Bohrium [bohrium.com]
- 14. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iipseries.org [iipseries.org]
- 17. mdpi.com [mdpi.com]
Velnacrine Dosage Optimization for Cognitive Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing velnacrine dosage for enhanced cognitive outcomes in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 1-hydroxytacrine, is a reversible cholinesterase inhibitor.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3] This is the rationale for its investigation as a potential treatment for the cognitive symptoms of Alzheimer's disease, which is characterized by a deficit in cholinergic function.[4][5] this compound also inhibits butyrylcholinesterase (BuChE).[1]
Q2: What were the key findings from clinical trials of this compound in Alzheimer's disease?
Clinical trials in patients with mild-to-severe Alzheimer's disease showed that this compound produced modest but statistically significant improvements in cognitive function compared to placebo.[6][7] In one study, patients receiving the highest dose of this compound (75 mg t.i.d.) averaged a 4.1-point improvement on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog).[6] Another study found that a 225 mg/day dose was more effective than 150 mg/day.[4] However, the therapeutic benefits were accompanied by a significant incidence of adverse effects, most notably elevated liver transaminase levels.[6][7]
Q3: What are the known side effects and toxicities associated with this compound?
The most significant adverse effect observed in clinical trials was a reversible, asymptomatic elevation in liver transaminases, which led to treatment discontinuation in a substantial percentage of patients.[4][5][6] Other reported side effects include cholinergic effects such as diarrhea, nausea, and vomiting, as well as skin rash.[8] Due to evidence of toxicity and a lack of overwhelming proof of efficacy, the FDA voted against recommending approval for this compound, and research into its use as a cognitive enhancer for Alzheimer's disease has largely ceased since 1994.[1][9]
Troubleshooting Guide
Issue 1: High variability or unexpected results in in vitro cholinesterase inhibition assays.
-
Potential Cause: Issues with this compound solution preparation, such as poor solubility or instability.
-
Troubleshooting Steps:
-
Solvent Selection: this compound is often supplied as a maleate salt. For in vitro experiments, it is recommended to prepare a stock solution in a suitable organic solvent like DMSO.[10]
-
Solubility Enhancement: If precipitation occurs when diluting the DMSO stock solution in aqueous buffers, gentle warming (e.g., 37°C) and sonication can aid in dissolution.[10]
-
Stability: this compound solutions in DMSO can generally be stored at -20°C for up to three months. However, it is always best to prepare fresh dilutions in aqueous media for each experiment. Studies on similar compounds suggest that stability in wet DMSO can be maintained for extended periods at 4°C.
-
Assay Controls: Always include a solvent control (e.g., 0.1% DMSO) in your experiments to account for any effects of the solvent on enzyme activity.[10]
-
Issue 2: Evidence of cytotoxicity in cell-based assays.
-
Potential Cause: this compound and its metabolites can exhibit cytotoxicity, particularly in hepatocytes.[11]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the cytotoxic concentration range for your specific cell line. A study on cultured rat, dog, and human hepatocytes provides LC50 values for this compound and its metabolites.[11]
-
Incubation Time: Cytotoxicity was evaluated in 24-hour cultures in the aforementioned study.[11] Consider optimizing the incubation time for your specific experimental goals to minimize cytotoxicity while still observing the desired pharmacological effect.
-
Cell Line Selection: Sensitivity to this compound can vary between cell types. The H4 rat hepatoma cell line was found to be the most sensitive, followed by primary rat and HepG2 cells.[11]
-
Issue 3: Inconsistent or lack of cognitive enhancement in the scopolamine-induced amnesia model.
-
Potential Cause: Suboptimal dosage of this compound or scopolamine, or issues with the timing of administration and behavioral testing.
-
Troubleshooting Steps:
-
Scopolamine Dosage: A commonly used dose of scopolamine to induce amnesia in mice is 1 mg/kg, administered intraperitoneally (i.p.).[12]
-
Administration Timing: this compound (or the test compound) is typically administered 30 minutes before the injection of scopolamine. Behavioral testing is then conducted 30 minutes after the scopolamine injection.[12]
-
Behavioral Test Selection: The Morris Water Maze, Y-maze, and passive avoidance tests are commonly used to assess learning and memory in this model.[2]
-
Data Presentation
Table 1: Summary of this compound Efficacy in Clinical Trials
| Study (Year) | Dosage | Primary Outcome Measure | Key Finding |
| Mentane Study Group (1995) | 150 mg/day and 225 mg/day | ADAS-cog, Clinical Global Impression of Change | 225 mg/day dose showed significant improvement over 150 mg/day and placebo on ADAS-cog.[4] |
| Mentane Study Group (publication year not specified) | Up to 75 mg t.i.d. | ADAS-cog, Physician's Clinical Global Impression of Change | Patients on the highest this compound dose showed a 4.1-point improvement on ADAS-cog compared to screen values.[6] |
Table 2: Adverse Events Reported in this compound Clinical Trials
| Adverse Event | Incidence | Study Reference |
| Elevated Liver Transaminases | 29% of patients | [6] |
| Diarrhea | 14% of patients | [8] |
| Nausea | 11% of patients | [8] |
| Vomiting | 5% of patients | [8] |
| Skin Rash | 8% of patients | [8] |
Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Value |
| Absorption | Well absorbed after oral administration |
| Elimination | Majority of the dose recovered in urine within 24 hours |
| Metabolism | Extensively metabolized, with approximately 33% of the dose appearing as unchanged drug in the urine |
Data synthesized from Turcan et al. (1993)[14]
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.[7]
Materials:
-
This compound stock solution (in DMSO)
-
Acetylcholinesterase (AChE) enzyme solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine (ATCh) iodide (substrate)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of the this compound stock solution in phosphate buffer.
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
This compound solution (or vehicle control)
-
DTNB solution
-
AChE enzyme solution
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCh substrate to all wells.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound. The rate is proportional to the change in absorbance over time.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.
In Vivo Scopolamine-Induced Amnesia Model in Mice
This protocol provides a general framework for inducing and assessing cognitive impairment in mice.
Animals:
-
Male Swiss albino mice (or other appropriate strain)
Materials:
-
This compound solution (prepared for in vivo administration)
-
Scopolamine hydrobromide solution (1 mg/mL in sterile saline)
-
Vehicle control (e.g., sterile saline or appropriate vehicle for this compound)
-
Behavioral testing apparatus (e.g., Y-maze, Morris Water Maze)
Procedure:
-
Habituation: Acclimate the mice to the behavioral testing room and apparatus for several days before the experiment.
-
Drug Administration:
-
Administer this compound (or vehicle) orally (p.o.) or intraperitoneally (i.p.) at the desired dose.
-
30 minutes after this compound administration, administer scopolamine (1 mg/kg, i.p.).
-
The control group should receive the vehicle for both treatments.
-
-
Behavioral Testing:
-
30 minutes after scopolamine administration, begin the behavioral test.
-
Y-Maze: Place the mouse at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes). Record the sequence of arm entries to calculate the percentage of spontaneous alternation.
-
Morris Water Maze: Conduct acquisition trials where the mouse learns the location of a hidden platform in a pool of opaque water. After the acquisition phase, conduct a probe trial where the platform is removed, and the time spent in the target quadrant is measured.
-
-
Data Analysis: Analyze the behavioral data to compare the performance of the this compound-treated group with the scopolamine-only and vehicle control groups.
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in a scopolamine-induced amnesia model.
Caption: Troubleshooting logic for common issues in this compound experiments.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Quinacrine Efflux from Mouse Brain via the P-glycoprotein Efflux Transporter | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. hakon-art.com [hakon-art.com]
- 6. Pharmacokinetics of Quinacrine Efflux from Mouse Brain via the P-glycoprotein Efflux Transporter [escholarship.org]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DL0410 Ameliorates Memory and Cognitive Impairments Induced by Scopolamine via Increasing Cholinergic Neurotransmission in Mice [mdpi.com]
- 13. Neuroprotective effects of matrine on scopolamine-induced amnesia via inhibition of AChE/BuChE and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of the FDA's decision against velnacrine approval
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the FDA's decision against the approval of velnacrine for the treatment of Alzheimer's disease. The information is presented in a question-and-answer format to address specific issues researchers might encounter.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the FDA's decision against the approval of this compound?
The FDA's decision, influenced by a unanimous vote against recommending approval by its Peripheral and Central Nervous System Drugs Advisory Committee, was primarily based on an unfavorable risk-benefit assessment.[1] Clinical trials demonstrated that this compound offered only modest cognitive benefits in patients with Alzheimer's disease, while posing a significant risk of hepatotoxicity (liver damage).[1][2][3]
Q2: What was the proposed mechanism of action for this compound?
This compound is a centrally acting, reversible cholinesterase inhibitor.[3] Its proposed mechanism of action was to increase the levels of acetylcholine, a neurotransmitter crucial for memory and cognitive function, in the brain by inhibiting the acetylcholinesterase enzyme that breaks it down. This is a similar mechanism to other drugs developed for Alzheimer's disease, such as tacrine.
Troubleshooting Experimental Data
Q3: We are seeing significant elevations in liver enzymes in our preclinical studies with a similar compound. What level of hepatotoxicity was observed in the this compound clinical trials?
High rates of elevated liver transaminases were a major safety concern in the this compound clinical trials. In a 24-week study, treatment was discontinued due to abnormal liver function test results (five or more times the upper limits of normal) in 30% of patients receiving 150 mg/day and 24% of patients receiving 225 mg/day of this compound maleate, compared to only 3% in the placebo group.[2] Another study reported asymptomatic elevation of liver transaminases in 28% of treated patients.[2] A Cochrane review highlighted a significant difference in favor of placebo for the number of patients with elevated liver transaminases at 6 weeks.[1]
Q4: Our compound shows modest efficacy in cognitive improvement. How does this compare to the clinical trial data for this compound?
This compound demonstrated a statistically significant but modest improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog). In one study, the scores on the ADAS-cog deteriorated in the placebo group, while they did not in the this compound-treated groups.[2] Another trial reported that this compound-treated patients scored significantly better than placebo patients on the ADAS-cog.[2] However, this modest benefit was not considered sufficient to outweigh the significant safety risks.
Data Presentation
Table 1: Summary of this compound Clinical Trial Efficacy Data
| Efficacy Endpoint | This compound Treatment Group | Placebo Group | Outcome | Citation |
| ADAS-cog Score | No deterioration | Deterioration (P < .05) | This compound showed a modest benefit in preventing cognitive decline compared to placebo. | [2] |
| ADAS-cog Score | Significantly better than placebo (P < 0.001) | Baseline | This compound-treated patients demonstrated a statistically significant improvement in cognitive scores. | [2] |
Table 2: Summary of this compound Clinical Trial Safety Data (Adverse Events)
| Adverse Event | This compound (150 mg/day) | This compound (225 mg/day) | Placebo | Citation |
| Treatment Discontinuation due to Abnormal Liver Function Tests (>5x ULN) | 30% | 24% | 3% | [2] |
| Diarrhea | Not specified | Not specified | Not specified (Most common clinical adverse event) | [2] |
| Nausea | 11% (in a dose-ranging study) | - | - | [2] |
| Vomiting | 5% (in a dose-ranging study) | - | - | [2] |
| Neutropenia | Observed in a few patients | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog)
The ADAS-cog is a standardized tool used to assess the severity of cognitive impairment in Alzheimer's disease. It consists of 11 tasks that evaluate memory, language, and praxis.
-
Administration: The test is administered by a trained professional and takes approximately 30-45 minutes to complete.
-
Tasks include:
-
Word Recall: The patient is asked to recall a list of words.
-
Commands: The patient is asked to follow a series of commands of increasing complexity.
-
Constructional Praxis: The patient is asked to copy geometric shapes.
-
Naming Objects and Fingers: The patient is asked to name common objects and their fingers.
-
Ideational Praxis: The patient is asked to demonstrate how to perform a multi-step task (e.g., preparing a letter for mailing).
-
Orientation: The patient is asked questions about time and place.
-
Word Recognition: The patient is shown a list of words and later asked to identify them from a larger list.
-
Language Ability: Assessed through spontaneous speech, comprehension, and word-finding difficulty.
-
-
Scoring: Scores range from 0 to 70, with higher scores indicating greater cognitive impairment.
Protocol 2: Neutral Red Uptake Assay for Cytotoxicity
This assay is used to assess the cytotoxicity of a compound on cultured cells, such as hepatocytes, to evaluate potential liver toxicity.
-
Principle: Viable cells are able to incorporate and bind the supravital dye Neutral Red in their lysosomes. Damaged or dead cells have a reduced ability to take up the dye.
-
Procedure:
-
Cell Plating: Plate hepatocytes (e.g., primary human hepatocytes or HepG2 cells) in a 96-well plate and allow them to attach overnight.
-
Compound Exposure: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours). Include a vehicle control.
-
Neutral Red Staining: Remove the treatment medium and incubate the cells with a medium containing Neutral Red dye.
-
Dye Extraction: After incubation, wash the cells and then extract the dye from the viable cells using a destain solution (e.g., a mixture of ethanol and acetic acid).
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. This allows for the determination of the IC50 value (the concentration at which 50% of cell viability is inhibited).
Mandatory Visualization
Caption: Logical workflow of the FDA's decision against this compound approval.
Caption: this compound's mechanism of action as a cholinesterase inhibitor.
References
- 1. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Potential Drug-Drug Interactions with Velnacrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on navigating potential drug-drug interactions with velnacrine, a reversible cholinesterase inhibitor and the major metabolite of tacrine. Given that this compound's clinical development was discontinued, comprehensive drug-drug interaction studies are limited. Therefore, much of the guidance provided is extrapolated from data on its parent compound, tacrine, and the general class of acetylcholinesterase inhibitors. This resource aims to equip researchers with the necessary information to design experiments, interpret data, and troubleshoot potential issues related to drug interactions in a preclinical or research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and which cytochrome P450 (CYP) enzymes are involved?
A1: this compound is the 1-hydroxy metabolite of tacrine. The metabolism of tacrine is principally mediated by the cytochrome P450 1A2 (CYP1A2) isozyme[1]. Therefore, it is crucial to consider the potential for drug-drug interactions with inhibitors or inducers of CYP1A2. While specific studies on this compound's metabolism are scarce, it is reasonable to hypothesize a significant role for CYP1A2 in its further metabolism.
Q2: What are the most significant potential pharmacokinetic drug-drug interactions with this compound?
A2: Based on its metabolic pathway, the most significant pharmacokinetic interactions are expected to occur with drugs that modulate CYP1A2 activity.
-
CYP1A2 Inhibitors: Co-administration with strong CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) could significantly increase this compound plasma concentrations, potentially leading to increased cholinergic side effects.
-
CYP1A2 Inducers: Concurrent use of CYP1A2 inducers (e.g., cigarette smoke, omeprazole, rifampicin) may decrease this compound plasma concentrations, potentially reducing its efficacy.
Q3: What are the key pharmacodynamic drug-drug interactions to be aware of?
A3: As a cholinesterase inhibitor, this compound's primary pharmacodynamic effect is to increase acetylcholine levels. Therefore, interactions with drugs that have opposing or synergistic cholinergic effects are of primary concern.
-
Anticholinergic Agents: Drugs with anticholinergic properties (e.g., tricyclic antidepressants, some antihistamines, atropine) can antagonize the effects of this compound, potentially diminishing its intended therapeutic action[2].
-
Other Cholinergic Agents: Co-administration with other cholinergic drugs, including other acetylcholinesterase inhibitors or cholinergic agonists (e.g., bethanechol), could lead to an additive effect and an increased risk of cholinergic side effects[3].
-
Antipsychotics: There is a potential for pharmacodynamic interactions with antipsychotic medications, which may lead to an imbalance in acetylcholine and dopamine levels, potentially exacerbating extrapyramidal symptoms[4].
Q4: Are there any known effects of this compound on CYP enzymes?
A4: In vitro studies have shown that 1-hydroxytacrine (this compound) did not exhibit time-dependent inhibition of CYP1A1 or CYP1A2[5]. This suggests that this compound may have a lower potential to act as a perpetrator of metabolic drug interactions compared to its parent compound, tacrine, which is a known mechanism-based inhibitor of CYP1A2[5]. However, further studies would be necessary to confirm this.
Troubleshooting Guide
| Observed Issue | Potential Cause (Drug Interaction) | Recommended Action for Investigation |
| Unexpectedly high levels of this compound in plasma/tissue samples. | Co-administration of a known or suspected CYP1A2 inhibitor. | 1. Review all co-administered compounds for their potential to inhibit CYP1A2. 2. Conduct an in vitro CYP1A2 inhibition assay with the suspected compound and this compound as the substrate. 3. If in a preclinical model, consider a washout period for the suspected inhibitor and re-measure this compound levels. |
| Reduced efficacy of this compound in an experimental model. | 1. Co-administration of a CYP1A2 inducer. 2. Concurrent use of a compound with anticholinergic properties. | 1. Assess for the presence of CYP1A2 inducers in the experimental system (e.g., components of the vehicle, environmental factors). 2. Screen co-administered compounds for anticholinergic activity using a receptor binding assay. 3. Evaluate the impact of removing the suspected interacting compound on this compound's efficacy. |
| Increased cholinergic side effects (e.g., salivation, tremors) in an animal model at standard doses. | 1. Co-administration of another cholinergic agent. 2. Inhibition of this compound's metabolism. | 1. Verify that no other cholinergic compounds are being administered. 2. Analyze plasma levels of this compound to determine if they are unexpectedly high. If so, investigate potential metabolic inhibition as described above. |
| Inconsistent experimental results across different study arms or batches. | Variability in CYP1A2 induction state of the experimental animals or cell lines. | 1. Standardize environmental factors that can influence CYP1A2 activity (e.g., diet, bedding). 2. For in vivo studies, consider using a CYP1A2 probe substrate (e.g., caffeine) to phenotype the metabolic activity of the animals prior to the experiment. |
Quantitative Data Summary
Due to the limited availability of specific drug-drug interaction data for this compound, the following table provides information on the well-characterized interactions of its parent compound, tacrine, which are likely to be relevant for this compound.
Table 1: Selected In Vitro Inhibition Data for Tacrine with CYP1A2
| Inhibitor | Enzyme | Inhibition Parameter | Value | Reference |
| Tacrine | CYP1A2 | Ki | 1.94 µM | [5] |
| Tacrine | CYP1A2 | kinact | 0.091 min-1 | [5] |
Ki: Inhibitory constant; kinact: Rate of inactivation.
Experimental Protocols
In Vitro CYP450 Inhibition Assay (Recombinant Human Enzyme)
Objective: To determine the inhibitory potential of a test compound on this compound metabolism mediated by a specific CYP isozyme (e.g., CYP1A2).
Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine a buffer solution (e.g., potassium phosphate buffer, pH 7.4), a specific concentration of recombinant human CYP enzyme (e.g., CYP1A2), and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the enzyme.
-
Initiation of Reaction: Add a known concentration of this compound to the mixture to initiate the metabolic reaction.
-
NADPH Addition: Start the reaction by adding a solution of NADPH (the cofactor for CYP enzymes).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of a specific metabolite of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the rate of metabolite formation against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity). If mechanism-based inhibition is suspected, a pre-incubation time-dependent assay should be performed to determine Ki and kinact values.
Pharmacodynamic Interaction Study: Reversal of Scopolamine-Induced Cognitive Deficit in a Rodent Model
Objective: To assess the potential of a test compound to antagonize the pro-cognitive effects of this compound.
Methodology:
-
Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory environment and the behavioral testing apparatus (e.g., Morris water maze, Y-maze).
-
Grouping: Divide the animals into the following groups:
-
Vehicle + Vehicle
-
Vehicle + this compound
-
Scopolamine + Vehicle
-
Scopolamine + this compound
-
Scopolamine + this compound + Test Compound
-
-
Dosing: Administer the test compound at a predetermined time before this compound administration. Administer scopolamine (a muscarinic receptor antagonist that induces cognitive deficits) prior to the behavioral test. Administer this compound at a dose known to reverse the scopolamine-induced deficit.
-
Behavioral Testing: Conduct the behavioral test to assess learning and memory (e.g., measure escape latency in the Morris water maze or spontaneous alternations in the Y-maze).
-
Data Collection and Analysis: Record and analyze the behavioral data. Compare the performance of the group receiving the test compound with the other control groups. A significant impairment in the performance of the "Scopolamine + this compound + Test Compound" group compared to the "Scopolamine + this compound" group would suggest an antagonistic pharmacodynamic interaction.
Visualizations
Caption: Potential metabolic pathway of this compound via CYP1A2 and points of drug-drug interactions.
Caption: Mechanism of this compound's action and its potential pharmacodynamic drug interactions at the cholinergic synapse.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeine based measures of CYP1A2 activity correlate with oral clearance of tacrine in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of murine cytochrome P4501A by tacrine: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Velnacrine and Physostigmine on Neuromuscular Transmission
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuromuscular effects of velnacrine and physostigmine, supported by experimental data. Both agents are cholinesterase inhibitors, but they exhibit distinct profiles in their potency and effects on muscle contraction.
Physostigmine is a more potent agent than this compound in enhancing skeletal neuromuscular transmission.[1][2] This difference in potency is a key factor in their pharmacological profiles. Both drugs function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the neuromuscular junction. This inhibition leads to an accumulation of ACh, thereby potentiating muscle contraction. However, physostigmine also exhibits a secondary mechanism of action by decreasing the nerve-stimulated release of acetylcholine and directly interacting with nicotinic acetylcholine receptors.
Quantitative Comparison of Neuromuscular Effects
The following table summarizes the key quantitative differences between this compound and physostigmine based on in vitro studies using the rat phrenic nerve-hemidiaphragm preparation.
| Parameter | This compound | Physostigmine | Reference |
| Potentiation of Twitch Response | Potentiation observed at 3-100 µM. Slight depression at higher concentrations. | Higher potentiating effect than this compound. | [3] |
| Effect on Tetanic Tension | Depression of tetanic tension starting from 1 µM. | Affects tetanic tension and fade at similar concentrations. | [3] |
| Effect on Tetanic Fade | Depression of tetanic fade starting from 170 µM. | Affects tetanic tension and fade at similar concentrations. | [3] |
| Reversal of Tubocurarine-induced Blockade | Less potent than physostigmine. | Most potent in reversing blockade. | [1] |
Mechanism of Action at the Neuromuscular Junction
Both this compound and physostigmine exert their primary effects by inhibiting acetylcholinesterase at the neuromuscular junction. This leads to an increased concentration and prolonged residence time of acetylcholine in the synaptic cleft, resulting in enhanced activation of nicotinic acetylcholine receptors on the muscle fiber and potentiation of muscle contraction.
Mechanism of action of this compound and Physostigmine.
Experimental Protocols
The primary experimental model used for the comparative studies of this compound and physostigmine on neuromuscular transmission is the in vitro rat phrenic nerve-hemidiaphragm preparation . This method allows for the direct measurement of muscle contractile responses to nerve stimulation in a controlled environment.
Detailed Methodology:
-
Preparation of Tissue:
-
Male Sprague-Dawley rats are euthanized.
-
The phrenic nerve and the attached hemidiaphragm are carefully dissected and mounted in an organ bath.
-
-
Experimental Setup:
-
The organ bath contains Krebs-Henseleit solution at 32°C, continuously bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain physiological pH and oxygenation.
-
The phrenic nerve is placed on platinum electrodes for electrical stimulation.
-
The tendon of the diaphragm is connected to an isometric force transducer to record muscle contractions.
-
-
Stimulation and Recording:
-
The phrenic nerve is stimulated with supramaximal square-wave pulses.
-
For single twitch responses, a low frequency of stimulation (e.g., 0.2 Hz) is used.
-
For tetanic responses, higher frequency stimulation is applied.
-
Isometric muscle contractions are recorded and analyzed for parameters such as twitch amplitude, tetanic tension, and tetanic fade.
-
-
Drug Application:
-
This compound or physostigmine are added to the organ bath in increasing concentrations to establish a dose-response relationship.
-
In experiments studying the reversal of neuromuscular blockade, a neuromuscular blocking agent like tubocurarine is first introduced, followed by the application of the cholinesterase inhibitor.
-
Experimental workflow for comparing neuromuscular effects.
Conclusion
References
- 1. Comparative effects of this compound, tacrine and physostigmine on the twitch responses in the rat phrenic-hemidiaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 3. Effects of this compound, tacrine and physostigmine on tetanic twitch responses at the rat neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine in Alzheimer's Disease: A Systematic Review of Clinical Data
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of velnacrine's clinical performance in the treatment of Alzheimer's disease. The following sections detail the quantitative efficacy and safety data, experimental protocols from key clinical trials, and the underlying signaling pathways associated with its mechanism of action.
This compound, a cholinesterase inhibitor, was developed as a potential therapeutic agent for Alzheimer's disease, aiming to improve cognitive function by increasing the levels of acetylcholine in the brain.[1] Clinical trials in the 1990s investigated its efficacy and safety, providing valuable data on its potential benefits and limitations. This guide synthesizes the findings from these key studies to offer a clear and objective overview of this compound's clinical profile.
Comparative Efficacy of this compound
The primary measure of cognitive efficacy in this compound clinical trials was the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog), a standardized tool for assessing the severity of cognitive symptoms in Alzheimer's disease.[2] A lower score on the ADAS-Cog indicates better cognitive function. The Clinical Global Impression of Change (CGI-C) scale was also commonly used to provide a broader assessment of clinical change.
Table 1: Efficacy of this compound in Alzheimer's Disease Clinical Trials
| Trial/Study | Treatment Group | N | Primary Outcome Measure | Result | p-value |
| Zemlan et al. (1996)[2] | This compound (responders) | - | ADAS-Cog Score Change | Significant improvement vs. placebo | <0.001 (at 6 weeks) |
| Antuono et al. (1995)[3] | This compound (225 mg/day) | 148 | ADAS-Cog Score | Deterioration prevented vs. placebo | <0.05 |
| Antuono et al. (1995)[3] | This compound (150 mg/day) | 149 | ADAS-Cog Score | Deterioration prevented vs. placebo | - |
| Antuono et al. (1995)[3] | Placebo | 152 | ADAS-Cog Score | Deterioration observed | - |
| Unnamed US Trial[1] | This compound (up to 225 mg/day) | 423 | Not Specified | Modest benefit in ~1/3 of patients | - |
| Unnamed European Trial[1] | This compound (150 mg/day) | 35 | Language, Praxis, Memory | Superior to placebo | - |
Safety and Tolerability Profile
The safety of this compound was a significant consideration in its clinical development, with a notable incidence of adverse events, particularly affecting the liver.
Table 2: Adverse Events and Withdrawals in this compound Clinical Trials
| Trial/Study | Adverse Event | This compound Group (%) | Placebo Group (%) | Odds Ratio (95% CI) | p-value |
| Cochrane Review (Birks & Wilcock, 2004)[4] | Elevated Liver Transaminases (6 weeks) | 29.4 | 18.6 | 1.82 (1.07 to 3.11) | 0.03 |
| Cochrane Review (Birks & Wilcock, 2004)[4] | Abnormal Liver Function Test (24 weeks) | 35.4 | 2.6 | 20.23 (7.29 to 56.18) | <0.00001 |
| Cochrane Review (Birks & Wilcock, 2004)[4] | Withdrawals (6 weeks) | 32.2 | 21.9 | 1.70 (1.10 to 2.62) | 0.02 |
| Cochrane Review (Birks & Wilcock, 2004)[4] | Withdrawals (24 weeks) | 43.8 | 25.7 | 2.26 (1.47 to 3.47) | 0.0002 |
| Zemlan et al. (1996)[2] | Asymptomatic Elevated Liver Transaminases | 28 | - | - | - |
| Zemlan et al. (1996)[2] | Diarrhea | 14 | - | - | - |
| Zemlan et al. (1996)[2] | Nausea | 11 | - | - | - |
| Zemlan et al. (1996)[2] | Vomiting | 5 | - | - | - |
| Zemlan et al. (1996)[2] | Skin Rash | 8 | - | - | - |
| Antuono et al. (1995)[3] | Treatment-related Adverse Events (150 mg/day) | 28 | 36 | - | - |
| Antuono et al. (1995)[3] | Treatment-related Adverse Events (225 mg/day) | 30 | 36 | - | - |
| Antuono et al. (1995)[3] | Treatment Stoppage (Abnormal LFTs - 150 mg/day) | 30 | 3 | - | - |
| Antuono et al. (1995)[3] | Treatment Stoppage (Abnormal LFTs - 225 mg/day) | 24 | 3 | - | - |
Experimental Protocols of Key Clinical Trials
The clinical trials of this compound followed rigorous methodologies to assess its efficacy and safety. Below are the detailed protocols for some of the pivotal studies.
Zemlan et al. (1996): Double-blind, placebo-controlled study
-
Objective: To assess the safety and efficacy of this compound in treating cognitive symptoms of Alzheimer's disease.[2]
-
Patient Population: 236 patients meeting NINCDS-ADRDA criteria for Alzheimer's disease.[2]
-
Study Design: A double-blind, placebo-controlled, dose-ranging protocol followed by a dose-replication phase.[2]
-
Dosing Regimen:
-
Primary Outcome Measures:
-
Statistical Analysis: Intent-to-treat analysis was used during the dose-replication phase.[2]
Antuono et al. (1995): Long-term effectiveness and safety study
-
Objective: To evaluate the long-term effectiveness and safety of this compound maleate in patients with probable Alzheimer's disease.[3]
-
Patient Population: Patients with clinically probable Alzheimer's disease according to NINCDS-ADRDA criteria.[3]
-
Study Design: A double-blind, placebo-controlled study.[3]
-
Dosing Regimen:
-
Primary Endpoints:
-
Secondary Endpoints: Caregiver-rated scales.[3]
Signaling Pathways and Mechanism of Action
This compound is a cholinesterase inhibitor, and its primary mechanism of action is to increase the levels of acetylcholine in the synaptic cleft by inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This enhancement of cholinergic neurotransmission is believed to be responsible for the observed modest improvements in cognitive function.
Beyond direct cholinesterase inhibition, these agents are thought to modulate downstream signaling pathways that may contribute to neuroprotective effects. One such pathway is the PI3K/AKT signaling cascade, which is involved in cell survival and neuroprotection.
Caption: this compound's Mechanism of Action and Downstream Signaling.
Experimental Workflow for a Typical this compound Clinical Trial
The clinical trials for this compound generally followed a structured workflow from patient recruitment to data analysis.
Caption: Generalized Experimental Workflow of this compound Clinical Trials.
Conclusion
The clinical data for this compound indicate a modest, yet statistically significant, cognitive benefit in a subgroup of patients with Alzheimer's disease.[2] However, its clinical utility was ultimately hampered by a significant risk of hepatotoxicity, leading to high withdrawal rates in clinical trials.[4] The FDA's advisory board unanimously voted against recommending its approval, and research into this compound as a cognitive enhancer for Alzheimer's disease has not been pursued since 1994.[4] The findings from the this compound clinical trials have, however, provided valuable insights for the development of subsequent cholinesterase inhibitors with more favorable safety profiles.
References
- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind placebo-controlled study of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Velnacrine: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Velnacrine are advised to adhere to stringent disposal protocols due to its inherent toxicity. As a cholinesterase inhibitor, this compound requires careful management to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general principles for hazardous pharmaceutical waste management.
Understanding this compound and its Hazards
This compound is a potent cholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease.[1][2] Clinical trials revealed evidence of toxicity, including hepatotoxicity (liver damage), which ultimately led to the Food and Drug Administration (FDA) not recommending it for approval.[3] The toxic nature of this compound necessitates that it be handled and disposed of as hazardous waste.[4][3]
Quantitative Data Summary
For quick reference, the following table summarizes key chemical and toxicological data for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₄N₂O | PubChem |
| Molar Mass | 214.268 g/mol | Wikipedia[1] |
| CAS Number | 124027-47-0 | Wikipedia[1] |
| Classification | Cholinesterase Inhibitor | Wikipedia[1], PubChem[5] |
| Reported Toxicity | Hepatotoxicity, Diarrhea, Nausea, Rash | Clinical Trials[6][7] |
| Cytotoxicity (LC50) | Varies by cell line (e.g., 84 to 190 µg/mL in HepG2 cells for monohydroxy metabolites) | Viau et al., 1993[8] |
Experimental Protocols
The determination of this compound's toxicity is supported by extensive clinical trials and in vitro studies.
Clinical Trial Methodology (Representative Example):
A double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in patients with probable Alzheimer's disease.[7]
-
Patient Population: Individuals diagnosed with probable Alzheimer's disease.
-
Study Design: Patients were randomized to receive either a placebo or this compound at varying dosages (e.g., 150 mg/day or 225 mg/day) for a specified period (e.g., 24 weeks).[7]
-
Data Collection: Primary endpoints included cognitive and memory assessments using scales like the Alzheimer's Disease Assessment Scale. Safety was monitored through the recording of adverse clinical events and regular liver function tests.[7]
-
Analysis: The incidence and severity of adverse events in the this compound-treated groups were compared to the placebo group to determine the drug's safety profile.[7]
In Vitro Cytotoxicity Assay (Representative Example):
The cytotoxic potential of this compound and its metabolites was assessed using cultured liver cells.[8]
-
Cell Cultures: Primary hepatocytes from rats and dogs, as well as human hepatoma cell lines (e.g., HepG2), were used.[8]
-
Treatment: Cells were exposed to varying concentrations of this compound and its metabolites for 24 hours.[8]
-
Endpoint Measurement: Cytotoxicity was evaluated by assessing cell morphology and through the Neutral Red Uptake Assay, which measures cell viability.[8]
-
Data Analysis: The concentration at which 50% of the cells were killed (LC50) was calculated to quantify the cytotoxic potential of the compounds.[8]
This compound Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Due to its demonstrated toxicity, all unused, expired, or contaminated this compound, as well as materials used in its handling, should be treated as hazardous waste. This aligns with the Resource Conservation and Recovery Act (RCRA) criteria for toxicity.[9][10][11]
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. Maintain separate waste streams for solid, liquid, and sharps waste contaminated with this compound.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
3. Containerization and Labeling:
-
Solid and Liquid Waste:
-
Place solid waste (e.g., contaminated gloves, bench paper, empty vials) and liquid waste (e.g., unused solutions, solvent rinses) in a designated, sealable, and leak-proof hazardous waste container.
-
The container must be compatible with the chemical nature of the waste.
-
Clearly label the container with the words "Hazardous Waste," the chemical name "this compound," and the specific type of waste (e.g., "Solid," "Liquid"). Include the accumulation start date.
-
-
Sharps Waste:
-
Dispose of any sharps contaminated with this compound (e.g., needles, Pasteur pipettes, broken glass) in a designated, puncture-resistant sharps container.
-
Label the sharps container as hazardous waste containing this compound.
-
4. Storage:
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory or a central hazardous waste storage facility.
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
5. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. This is strictly prohibited for hazardous pharmaceutical waste to prevent environmental contamination.
-
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure that the disposal contractor is certified to handle and transport hazardous pharmaceutical waste in accordance with all federal, state, and local regulations.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant federal, state, and local regulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]
- 4. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling Velnacrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Velnacrine in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to minimize environmental impact. Given the known hepatotoxicity and other adverse effects of this compound, strict adherence to these guidelines is imperative.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required and recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Recommended Additional PPE |
| Weighing and Aliquoting (Solid) | - Chemical-resistant gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields | - Face shield - Respiratory protection (N95 or higher) |
| Solution Preparation and Handling | - Chemical-resistant gloves - Lab coat - Safety glasses with side shields | - Face shield |
| Cell Culture and In Vitro Assays | - Chemical-resistant gloves - Lab coat - Safety glasses with side shields | |
| Spill Cleanup | - Chemical-resistant gloves (double-gloving) - Impervious gown - Safety goggles - Respiratory protection (Elastomeric half-mask with multi-gas cartridge and P100 filter) | - Face shield - Chemical-resistant boot covers |
| Waste Disposal | - Chemical-resistant gloves - Lab coat - Safety glasses with side shields |
Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound have not been established, its structural similarity to Tacrine and its classification as a cholinesterase inhibitor necessitate cautious handling. The following table includes relevant toxicity data for this compound.
| Data Point | Value | Source |
| LC50 (HepG2 cells) | 84 - 190 µg/mL | Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes |
| Primary Adverse Effects in Humans | - Elevated liver transaminases - Diarrhea - Nausea - Rash - Dizziness | This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential |
Experimental Protocols
Due to the limited availability of public, detailed experimental protocols for this compound, the following is a generalized procedure for the preparation of a stock solution, a common laboratory task. This protocol is based on standard laboratory practices for handling potent, hazardous compounds.
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-Handling Preparations:
-
Don all required personal protective equipment as outlined in the PPE table.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Prepare a designated and clearly labeled workspace within the fume hood.
-
Have a spill kit readily accessible.
-
Pre-label all vials and tubes.
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully add the desired amount of this compound powder to the tube using a chemical spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Inside the chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, clearly labeled, and dated cryovials.
-
Store the aliquots at -20°C or -80°C in a designated and labeled freezer box.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment used with an appropriate cleaning agent (e.g., 70% ethanol).
-
Dispose of all contaminated disposables as hazardous chemical waste according to the disposal plan.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Plans
A clear and logical workflow is essential for the safe handling and disposal of this compound. The following diagrams illustrate these processes.
Caption: A logical flow for handling this compound, from preparation to cleanup.
Caption: A clear plan for the segregation and disposal of this compound waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
